N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
Description
Properties
Molecular Formula |
C52H76ClN5O9S |
|---|---|
Molecular Weight |
982.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide chloride |
InChI |
InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H/t42-,45-,49-;/m0./s1 |
InChI Key |
OQTIUMQNPRXRAE-PFKHUKGJSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Unveiling the Multifunctional Nature of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
This compound is a versatile heterobifunctional molecule meticulously designed for advanced applications in biological research and drug discovery.[1] This chemical entity integrates three key functional components: a Cy5 fluorophore, a biotin (B1667282) moiety, and two distinct polyethylene (B3416737) glycol (PEG) linkers. This strategic combination of components makes it a powerful tool for fluorescently labeling, detecting, and isolating biomolecules.[1]
At its core, this molecule serves two primary roles:
-
Fluorescent Labeling Agent: The Cy5 fluorophore allows for the sensitive detection and quantification of tagged molecules using fluorescence-based techniques such as fluorescence microscopy, flow cytometry, and in-gel Western blotting.[1]
-
PROTAC Linker: It is also utilized as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2][3][4] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate specific target proteins.[2][3]
The individual components of this compound each contribute a specific functionality:
-
Cy5 (Cyanine5): A far-red fluorescent dye that provides bright and photostable emission, minimizing background autofluorescence from biological samples.[1]
-
Biotin: A vitamin that exhibits an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it ideal for capturing and immobilizing tagged molecules.[5]
-
PEG (Polyethylene Glycol) Linkers (PEG4 and PEG3): These flexible, hydrophilic spacers enhance the solubility of the molecule in aqueous buffers and reduce non-specific binding to surfaces and other proteins.[6][7] The distinct lengths of the PEG chains (4 and 3 ethylene (B1197577) glycol units) provide spatial separation between the functional moieties, which can be crucial for maintaining the biological activity of the labeled molecule and facilitating efficient binding.
Physicochemical and Fluorescent Properties
A comprehensive understanding of the physical and spectral characteristics of this compound is essential for its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [3][6][8] |
| Molecular Weight | 982.71 g/mol | [3][8] |
| CAS Number | 2107273-68-5 | [3][8] |
| Appearance | Solid Powder | [3] |
| Solubility | Soluble in aqueous solutions, DMSO, and DMF. | [9] |
| Excitation Maximum (λex) | ~649 nm | [6][9] |
| Emission Maximum (λem) | ~667 nm | [6][9] |
| Quantum Yield (Φ) | ~0.28 (for a similar sulfo-Cyanine5-PEG3-biotin) | |
| Fluorescence Lifetime (τ) | ~1.0 ns (for Cy5 in PBS) | [10][11] |
| Storage Conditions | Store at -20°C, protected from light. | [3] |
Experimental Applications and Protocols
The unique properties of this compound make it suitable for a range of experimental applications. Below are detailed, representative protocols for two common uses: a fluorescent pull-down assay and fluorescence microscopy.
It is important to note that while this molecule is commercially available, specific research articles detailing its use in these exact protocols are not yet prevalent. Therefore, the following are generalized methods that should be optimized for your specific experimental system.
Fluorescent Pull-Down Assay for Protein-Protein Interaction Studies
This protocol describes a method to identify or confirm the interaction between a known "bait" protein and an unknown "prey" protein from a cell lysate. The bait protein is biotinylated, allowing it to be captured by streptavidin-coated beads. The presence of an interacting prey protein is then detected by fluorescence imaging of the Cy5 tag on the pull-down molecule.
Materials:
-
This compound
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysate containing the prey protein
-
Purified, biotinylated "bait" protein
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack (for magnetic beads) or microcentrifuge (for agarose resin)
-
In-gel fluorescence scanner or SDS-PAGE gel imager with appropriate filters for Cy5
Protocol:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the storage buffer.
-
Wash the beads three times with an excess of Binding/Wash Buffer. After the final wash, resuspend the beads in Binding/Wash Buffer.[12]
-
-
Immobilization of the Bait Protein:
-
Incubate the washed streptavidin beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation. This allows the biotinylated bait to bind to the streptavidin.
-
Pellet the beads using the magnetic rack and wash three times with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Incubation with Prey Protein:
-
Add the cell lysate containing the potential prey protein to the beads now coated with the bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Addition of Fluorescent Probe:
-
After the bait-prey interaction, add this compound to the mixture. The biotin end of the probe will bind to any remaining open sites on the streptavidin beads, while the Cy5 will serve as the fluorescent reporter. The PEG linkers will help to minimize non-specific binding of the probe. Alternatively, the probe can be pre-incubated with the streptavidin beads before the addition of the bait protein.
-
-
Washing:
-
Pellet the beads and wash them three to five times with Binding/Wash Buffer to remove non-specifically bound proteins and excess fluorescent probe.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner with excitation and emission wavelengths appropriate for Cy5. The presence of a fluorescent band at the expected molecular weight of the prey protein (in addition to the bait) would indicate an interaction.
-
Fluorescence Microscopy for Cellular Imaging
This protocol outlines a general procedure for labeling and visualizing a target molecule within fixed cells using a biotinylated primary antibody and a streptavidin-Cy5 conjugate system, where this compound would be a component of the detection complex.
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Biotinylated primary antibody specific to the target protein
-
Streptavidin
-
This compound
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filters for DAPI and Cy5
Protocol:
-
Cell Preparation:
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes to allow antibody entry.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding sites by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody in blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Fluorescent Detection Complex Formation:
-
Prepare the fluorescent detection complex by pre-incubating streptavidin with this compound in blocking buffer for 30 minutes at room temperature. A molar ratio of 1:2 (streptavidin:probe) is a good starting point, but this should be optimized. This allows the biotin on the probe to bind to the streptavidin.
-
Incubate the cells with the fluorescent streptavidin complex for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Seal the coverslips with nail polish.
-
Image the cells using a fluorescence microscope. Use the DAPI channel to locate the cell nuclei and the Cy5 channel to visualize the localization of the target protein.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. 【this compound】this compound CAS号:2107273-68-5【结构式 性质 活性】-化源网 [chemsrc.com]
- 5. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 8. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 9. Cy5 Biotin | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the use of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This heterobifunctional molecule incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a Cy5 fluorophore for detection in the far-red spectral range, and polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and reduce non-specific binding.
Core Structure and Functionality
This compound is a versatile tool in biological research and drug discovery. Its structure is meticulously designed for a range of applications, from fluorescent labeling of biomolecules to its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).
The biotin group allows for strong and specific interaction with streptavidin and its analogues, enabling applications such as affinity purification, immobilization of biomolecules, and signal amplification in various assay formats. The Cy5 dye is a bright and photostable fluorophore with excitation and emission maxima in the far-red region of the spectrum, which minimizes autofluorescence from biological samples. The PEG linkers (PEG4 and PEG3) are hydrophilic chains that improve the aqueous solubility of the molecule and provide spatial separation between the biotin and Cy5 moieties, reducing steric hindrance and potential quenching effects.
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Chemical Formula | C₅₂H₇₆ClN₅O₉S | [1] |
| Molecular Weight | 982.71 g/mol | [1] |
| CAS Number | 2107273-68-5 | [2] |
| Excitation Maximum (λex) | ~649 nm | [3] |
| Emission Maximum (λem) | ~667 nm | [4] |
| Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ (estimated) | [5] |
| Quantum Yield (Φ) | ~0.28 (estimated) | [5] |
| Solubility | Soluble in water, DMSO, and DMF | [3] |
| Storage | Store at -20°C, protected from light and moisture | [3] |
Applications in Research and Drug Development
The unique trifunctional nature of this compound lends itself to a variety of cutting-edge applications.
PROTAC Linker
This molecule is increasingly utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the ubiquitination and subsequent degradation of the target protein. The PEG linker in this compound offers the necessary flexibility and hydrophilicity to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The biotin and Cy5 moieties can be used for purification and visualization of the resulting PROTAC, respectively.
Fluorescent Labeling and Detection
The primary application of this molecule is as a fluorescent probe. It can be conjugated to various biomolecules, such as antibodies, proteins, or nucleic acids, that have a reactive group capable of forming a bond with the terminal functional group of the PEG chain (often an NHS ester or maleimide, which would be present on a modified version of this core structure). The biotin tag then allows for detection or purification using streptavidin-coated surfaces or beads, while the Cy5 provides a fluorescent readout.
Experimental Protocols
The following sections provide detailed methodologies for key experimental applications of this compound. These are generalized protocols and may require optimization for specific experimental systems.
Protocol 1: Streptavidin-Biotin Binding Assay
This protocol describes a method to quantify the binding of biotinylated molecules to streptavidin, which can be adapted to confirm the functionality of the biotin moiety on this compound.
Materials:
-
This compound
-
Streptavidin-coated microplate or magnetic beads
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) for blocking
-
Microplate reader with fluorescence detection capabilities (Excitation: ~649 nm, Emission: ~667 nm) or a magnet for bead separation
-
Appropriate wash buffers (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Blocking: Block the streptavidin-coated wells or beads with a 1% BSA solution in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Washing: Wash the wells or beads three times with wash buffer.
-
Binding: Prepare serial dilutions of this compound in PBS. Add the dilutions to the streptavidin-coated surface and incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the wells or beads five times with wash buffer to remove any unbound probe.
-
Detection:
-
For microplates, read the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission filters for Cy5.
-
For magnetic beads, resuspend the beads in PBS and measure the fluorescence of the supernatant after magnetic separation to determine the amount of bound probe, or measure the fluorescence of the bead suspension directly if the instrument allows.
-
-
Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration to determine the binding affinity.
Protocol 2: Indirect Immunofluorescence Staining for Microscopy
This protocol outlines the use of a biotinylated primary antibody followed by detection with streptavidin conjugated to this compound (or the direct use of an antibody conjugated to this molecule).
Materials:
-
Cells or tissue sections fixed and permeabilized appropriately
-
Biotinylated primary antibody specific to the target antigen
-
Streptavidin conjugated to this compound (or a primary/secondary antibody directly conjugated to the molecule)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)
-
Wash buffer (PBS)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets for DAPI and Cy5
Procedure:
-
Blocking: Incubate the fixed and permeabilized sample with blocking buffer for 60 minutes at room temperature to block non-specific antibody binding sites.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody in blocking buffer to the recommended concentration. Incubate the sample with the primary antibody solution overnight at 4°C.
-
Washing: Wash the sample three times for 5 minutes each with PBS.
-
Secondary Detection: Dilute the streptavidin-Cy5 conjugate in blocking buffer. Incubate the sample with the streptavidin-Cy5 solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the sample three times for 5 minutes each with PBS, protected from light.
-
Counterstaining and Mounting: Mount the sample with a mounting medium containing DAPI.
-
Imaging: Acquire images using a fluorescence microscope. Use the DAPI channel to visualize nuclei and the Cy5 channel to visualize the target protein.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity, colocalization, or other relevant parameters.[6]
Protocol 3: Cell Labeling for Flow Cytometry
This protocol describes the labeling of cell surface markers for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
Biotinylated primary antibody against the cell surface marker of interest
-
Streptavidin conjugated to this compound
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer equipped with a laser that can excite Cy5 (e.g., 633 nm or 640 nm laser) and appropriate detectors.[4]
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with cold flow cytometry staining buffer.
-
Primary Antibody Staining: Resuspend the cells in the staining buffer containing the biotinylated primary antibody at the predetermined optimal concentration. Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with cold staining buffer by centrifugation.
-
Secondary Staining: Resuspend the cells in the staining buffer containing the streptavidin-Cy5 conjugate. Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with cold staining buffer.
-
Acquisition: Resuspend the cells in staining buffer and acquire data on the flow cytometer.
-
Data Analysis: Analyze the acquired data using flow cytometry analysis software (e.g., FlowJo, FCS Express, CytExpert).[7][8] Gate on the cell population of interest and quantify the percentage of Cy5-positive cells and their mean fluorescence intensity.
Conclusion
This compound is a powerful and versatile chemical probe with significant applications in modern biological research and therapeutic development. Its well-defined structure, combining the specific binding of biotin, the bright fluorescence of Cy5, and the beneficial properties of PEG linkers, makes it an invaluable tool for researchers and scientists. The experimental protocols provided in this guide offer a starting point for the successful implementation of this molecule in a variety of experimental contexts. As with any reagent, careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. This compound [myskinrecipes.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Cy5 Biotin | BroadPharm [broadpharm.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 6. academic.oup.com [academic.oup.com]
- 7. BD Biosciences Instrument Software | Flow Cytometry Software [bdbiosciences.com]
- 8. beckman.com [beckman.com]
An In-depth Technical Guide to the Biotin-PEG-Cy5 Conjugate: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Biotin-PEG-Cy5 conjugate, a versatile tool in molecular and cellular biology. We will delve into its core principle of action, present quantitative data, and provide detailed experimental protocols for its application in key research techniques.
Core Principle of Action
The Biotin-PEG-Cy5 conjugate is a trifunctional molecule designed for specific and highly sensitive detection of biological targets. Its principle of action is rooted in the synergistic functions of its three core components:
-
Biotin (B1667282): A small vitamin that exhibits an extraordinarily high-affinity, non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest known in nature, making it an ideal anchor for molecular probes.
-
Polyethylene Glycol (PEG) Linker: A flexible, hydrophilic spacer that connects the biotin and Cy5 moieties. The PEG linker serves several crucial functions: it reduces steric hindrance, enhancing the accessibility of biotin to streptavidin; it improves the solubility and stability of the conjugate in aqueous buffers; and it can minimize non-specific binding to surfaces and other proteins.
-
Cyanine 5 (Cy5): A bright, far-red fluorescent dye. Its excitation and emission maxima in the far-red spectrum are advantageous for biological imaging, as this region exhibits minimal autofluorescence from cells and tissues, leading to a high signal-to-noise ratio.[1] Cy5 is known for its high fluorescence quantum yield and photostability, making it suitable for a range of fluorescence-based applications.[2]
The conjugate is typically used in a two-step detection method. First, a biotinylated primary molecule (e.g., an antibody, ligand, or nucleic acid probe) is used to bind to the target of interest. Subsequently, the Biotin-PEG-Cy5 conjugate is introduced, which binds to the biotinylated primary molecule via the strong biotin-streptavidin (or avidin) interaction, effectively labeling the target with the highly fluorescent Cy5 dye.
Data Presentation
The following tables summarize key quantitative data related to the performance of the Biotin-PEG-Cy5 conjugate and its components.
| Parameter | Value | Reference |
| Biotin-Streptavidin Interaction | ||
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | |
| Association Rate Constant (kon) | 10⁵ - 10⁷ M⁻¹s⁻¹ | |
| Dissociation Rate Constant (koff) | 10⁻⁴ - 10⁻⁶ s⁻¹ | |
| Cy5 Fluorophore Properties | ||
| Excitation Maximum | ~649 nm | [2] |
| Emission Maximum | ~670 nm | [2] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield | ~0.2-0.3 | |
| Imaging Performance | ||
| Signal-to-Noise Ratio (Single Molecule Imaging) | Can be significantly high due to low autofluorescence in the far-red spectrum.[3][4] | |
| Localization Precision (Single Molecule Imaging) | ~18-24 nm (sCMOS and EMCCD cameras)[5] |
| Application | Key Quantitative Metric | Typical Values | Reference |
| Flow Cytometry | Mean Fluorescence Intensity (MFI) | Varies with target expression; can achieve high separation between positive and negative populations. | [6][7] |
| Percentage of Labeled Cells | Dependent on experimental conditions and cell population. | ||
| Immunofluorescence Microscopy | Signal-to-Background Ratio | Enhanced by the use of far-red dyes like Cy5, minimizing cellular autofluorescence. | [1] |
| ELISA | Optical Density (OD) | Dependent on antigen concentration and antibody affinity. | |
| Single-Molecule Tracking | Diffusion Coefficient | Can be precisely measured due to the high photostability and brightness of Cy5. | [8] |
Experimental Protocols
Immunofluorescence Staining of Cultured Cells
This protocol describes the use of a biotinylated primary antibody followed by detection with a streptavidin-Cy5 conjugate.
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% normal goat serum (or BSA) in PBS
-
Biotinylated primary antibody (diluted in Blocking Buffer)
-
Streptavidin-Cy5 conjugate (e.g., 1-5 µg/mL in Blocking Buffer)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Preparation: Rinse cells grown on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the cells with the biotinylated primary antibody at its optimal dilution in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Detection: Incubate the cells with the Streptavidin-Cy5 conjugate, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing an anti-fade reagent.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
Flow Cytometry Analysis
This protocol details the detection of a cell surface antigen using a biotinylated primary antibody and a streptavidin-Cy5 conjugate.
Materials:
-
Cell suspension (e.g., 1 x 10⁶ cells per sample)
-
FACS Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.1% sodium azide
-
Fc Block reagent (optional, to reduce non-specific binding to Fc receptors)
-
Biotinylated primary antibody
-
Streptavidin-Cy5 conjugate
-
Propidium Iodide or other viability dye (optional)
Procedure:
-
Cell Preparation: Harvest cells and wash them once with cold FACS Buffer. Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10⁷ cells/mL.
-
Fc Receptor Blocking (Optional): Add Fc Block to the cell suspension and incubate for 10 minutes on ice.
-
Primary Antibody Incubation: Add the biotinylated primary antibody at its predetermined optimal concentration. Incubate for 30 minutes on ice, protected from light.[11]
-
Washing: Wash the cells twice with 1-2 mL of cold FACS Buffer, pelleting the cells by centrifugation between washes.
-
Secondary Detection: Resuspend the cell pellet in FACS Buffer containing the Streptavidin-Cy5 conjugate at its optimal concentration. Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with 1-2 mL of cold FACS Buffer.
-
Final Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS Buffer for analysis (e.g., 300-500 µL).
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.
Signaling Pathway Visualization: EGFR Signaling
Biotinylated ligands, such as Epidermal Growth Factor (EGF), can be used to study receptor-mediated signaling pathways. Upon binding of biotinylated EGF to the Epidermal Growth Factor Receptor (EGFR), the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The two major pathways activated are the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival and growth.[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Optica Publishing Group [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence with biotinylated antibodies (Stukenberg lab) - XenWiki [wiki.xenbase.org]
- 10. wang.ucsd.edu [wang.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. ClinPGx [clinpgx.org]
An In-depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the trifunctional molecule N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and its application in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a sophisticated chemical tool, integrating a flexible linker system with dual functionalities for tracking and affinity purification, thereby streamlining the PROTAC design and evaluation process.
Core Concepts: The Architecture of a Multifunctional PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. The molecule this compound is not a complete PROTAC itself, but rather a versatile linker designed to be conjugated to both a POI ligand and an E3 ligase ligand during PROTAC synthesis.
The key components of this linker and their functions are:
-
m-PEG4 and PEG3 Linkers : The polyethylene (B3416737) glycol (PEG) chains (m-PEG4 and PEG3) form the backbone of the linker. PEG linkers are widely used in PROTAC design to enhance solubility and cell permeability.[1][2] The flexibility of the PEG chains is crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] The length of the PEG linker can be critical in defining the selectivity of the PROTAC for its target.[2]
-
Biotin (B1667282) : The biotin moiety serves as a high-affinity tag for purification and detection. Its strong and specific interaction with streptavidin (Kd ~ 10⁻¹⁵ M) can be exploited in various assays, such as streptavidin pull-down assays to enrich for the PROTAC and its binding partners.[3] This is particularly useful for identifying the components of the ternary complex and for assessing off-target interactions.
-
Cy5 (Cyanine 5) : Cy5 is a fluorescent dye that allows for the direct visualization and quantification of the PROTAC in various experimental settings.[4] This "theranostic" approach, combining therapeutic action with diagnostics, enables real-time monitoring of the PROTAC's cellular uptake, distribution, and engagement with its target.[5] The fluorescence properties of Cy5 are well-suited for live-cell imaging and flow cytometry.
Data Presentation: Representative Quantitative Data for Fluorescent PROTACs
While specific quantitative data for a PROTAC utilizing the exact this compound linker is not publicly available, the following table presents representative data from studies on other fluorescent PROTACs to illustrate the types of quantitative measurements that are critical for PROTAC characterization.
| Parameter | Representative Value | Assay | Significance |
| Degradation Potency (DC50) | 0.12 µM | Western Blot / In-Cell ELISA | Concentration of PROTAC required to degrade 50% of the target protein.[5] |
| Anti-proliferative Activity (IC50) | 0.051 µM | Cell Viability Assay (e.g., MTT) | Concentration of PROTAC required to inhibit 50% of cell growth.[5] |
| Degradation Time 50 (DT50) | Variable (hours) | Live-Cell Imaging with Fluorescent PROTAC | Time required to degrade 50% of the target protein.[6] |
| Binary Binding Affinity (Kd) to POI | Nanomolar (nM) range | Fluorescence Polarization / SPR | Measures the binding strength of the PROTAC to the target protein alone. |
| Binary Binding Affinity (Kd) to E3 Ligase | Nanomolar (nM) to low Micromolar (µM) range | Fluorescence Polarization / SPR | Measures the binding strength of the PROTAC to the E3 ligase alone. |
| Ternary Complex Formation Cooperativity (α) | >1 (positive cooperativity) | Isothermal Titration Calorimetry (ITC) / SPR | Indicates if the binding of one protein partner enhances the binding of the other. |
Experimental Protocols
Detailed methodologies for key experiments in PROTAC development using a fluorescent and biotinylated linker are provided below.
PROTAC Synthesis with this compound
The synthesis of a PROTAC using this linker would typically involve standard bioconjugation techniques, such as amide bond formation or "click chemistry". A general protocol for amide bond formation is as follows:
Materials:
-
This compound with a reactive group (e.g., amine or carboxylic acid)
-
POI ligand with a complementary reactive group
-
E3 ligase ligand with a complementary reactive group
-
Coupling reagents (e.g., HATU, DIPEA for carboxylic acid to amine coupling)
-
Anhydrous DMF as a solvent
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Dissolve the component with a carboxylic acid group (e.g., POI ligand-COOH) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized linker (or vice versa) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
-
The resulting conjugate is then subjected to a second coupling reaction with the third component (E3 ligase ligand) following a similar procedure.
Quantification of Protein Degradation by Western Blot
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Live-Cell Imaging for Degradation Kinetics
Materials:
-
Cells expressing a fluorescently tagged target protein (e.g., GFP-POI) or use of the Cy5-labeled PROTAC with immunofluorescence for the target.
-
High-content imaging system with environmental control (37°C, 5% CO₂).
-
Image analysis software.
Procedure:
-
Seed the cells in imaging-compatible plates (e.g., glass-bottom plates).
-
Treat the cells with the Cy5-labeled PROTAC.
-
Acquire images at multiple time points using the appropriate filter sets for the target protein's fluorescent tag and for Cy5.
-
Analyze the images to quantify the fluorescence intensity of the target protein and the Cy5-PROTAC over time.
-
Plot the normalized target protein fluorescence intensity against time to determine the degradation kinetics and calculate the DT₅₀.[6]
Ternary Complex Formation Analysis by Pull-down Assay
Materials:
-
Cell lysate containing the target protein and E3 ligase.
-
Biotinylated Cy5-PROTAC.
-
Streptavidin-coated magnetic beads.
-
Wash buffer and elution buffer.
-
Western blot reagents.
Procedure:
-
Incubate the cell lysate with the biotinylated Cy5-PROTAC to allow for ternary complex formation.
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the PROTAC and any bound proteins.
-
Wash the beads several times to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blot using antibodies against the target protein and the E3 ligase to confirm the formation of the ternary complex.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Development Experimental Workflow.
Caption: Functional Components of the Linker.
References
- 1. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence theranostic PROTACs for real-time visualization of ERα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of PEG Linkers in Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of PEG Linkers in Fluorescent Probe Technology
Fluorescent probes are indispensable tools in molecular biology, diagnostics, and drug development, enabling the visualization and tracking of specific biomolecules with high sensitivity.[1] However, the performance of these probes can be hindered by issues such as poor water solubility, non-specific binding, and in vivo instability.[1] The incorporation of Polyethylene Glycol (PEG) linkers into fluorescent probe design has emerged as a critical strategy to overcome these limitations.[1]
PEG is a hydrophilic, non-toxic, and non-immunogenic polymer, making it highly biocompatible.[2][3] When used as a linker, a PEG chain connects a fluorophore to a target-binding moiety, conferring a multitude of advantages that enhance the probe's overall performance.[1][2] These benefits include improved solubility, reduced non-specific interactions, enhanced stability, and favorable pharmacokinetic profiles for in vivo applications.[1][4] This guide provides a comprehensive technical overview of the role of PEG linkers in fluorescent probes, covering their impact on probe properties, design considerations, and applications, supplemented with experimental protocols and quantitative data.
Core Functions and Advantages of PEG Linkers
The integration of PEG linkers into fluorescent probes addresses several key challenges in bio-imaging and sensing. The primary advantages stem from the unique physicochemical properties of PEG.[1]
-
Enhanced Solubility and Reduced Aggregation: Many organic fluorophores, particularly near-infrared (NIR) dyes, are hydrophobic and prone to aggregation in aqueous biological environments. This aggregation can lead to self-quenching and reduced fluorescence quantum yield.[5] PEGylation significantly increases the hydrophilicity of the probe, improving its solubility in aqueous solutions and preventing aggregation-caused quenching.[1][6][7]
-
Improved Biocompatibility and Reduced Immunogenicity: PEG is well-known for its "stealth" properties, reducing recognition by the immune system.[2][] This is crucial for in vivo applications, as it helps to prevent an immune response and prolongs the circulation time of the probe.[2][4]
-
Minimized Non-Specific Binding: The hydrophilic and neutral nature of PEG creates a hydration shell around the probe.[1] This hydration layer acts as a physical barrier, masking the often-hydrophobic fluorophore and reducing non-specific interactions with proteins, cell membranes, and other biological components.[1][9] This leads to a higher signal-to-noise ratio in imaging experiments.[10]
-
Favorable Pharmacokinetics: For in vivo imaging, PEGylation increases the hydrodynamic volume of the probe, which reduces renal clearance and extends its circulation half-life.[2][11] This prolonged presence in the bloodstream allows for more effective accumulation at the target site, for example, through the enhanced permeability and retention (EPR) effect in tumors.[10][12]
-
Steric Shielding and Enhanced Quantum Yield: In a concept termed "PEG-fluorochrome shielding," the flexible PEG chain can form a protective cloud around the fluorophore.[5][9] This steric hindrance prevents quenching interactions between the fluorophore and other molecules or even other fluorophores on densely labeled targets, which can lead to a significant increase in the fluorescence quantum yield.[5][9]
-
Flexible Spacing: The PEG chain acts as a flexible spacer, providing physical distance between the fluorophore and the targeting ligand.[1][6] This separation can be crucial to ensure that the fluorophore does not interfere with the binding of the ligand to its biological target.[1]
Quantitative Impact of PEGylation on Probe Performance
The length and structure of the PEG linker can be tailored to optimize the properties of a fluorescent probe for a specific application. Several studies have quantitatively assessed the impact of PEGylation on key performance metrics.
A study on integrin-targeted probes demonstrated that the addition of a 5 kDa PEG chain significantly improved the quantum yield of the fluorescent conjugates. For a peptide labeled with the NIR fluorochrome IR-783, PEGylation increased the quantum yield threefold, from 0.053 to 0.16.[5] For a fluorescein-labeled peptide, the quantum yield increased more modestly but still significantly, from 0.50 to 0.59.[5]
The effect of PEG linker length on the surface charge and biodistribution of nanoparticles has also been systematically studied. As the length of the PEG chain increases, the zeta potential of the nanoparticles tends to decrease, indicating a more effective shielding of the surface charge.[13] This charge masking is critical for reducing non-specific uptake by the reticuloendothelial system (RES), such as the liver and spleen, thereby prolonging circulation time.[13] For instance, increasing PEG length from 10 kDa to 30 kDa on polyplexes decreased liver capture from over 30% to just 13% of the injected dose.[13]
| Parameter | Non-PEGylated Probe | PEGylated Probe | Fold Change/Improvement | Reference |
| Quantum Yield (IR-783) | 0.053 | 0.16 (with 5 kDa PEG) | 3.0x Increase | [5] |
| Quantum Yield (Fluorescein) | 0.50 | 0.59 (with 5 kDa PEG) | 1.18x Increase | [5] |
| Zeta Potential (Polyplex) | +28-30 mV (2 kDa PEG) | +5 mV (20 kDa PEG) | Significant Reduction | [13] |
| Zeta Potential (Polyplex) | +28-30 mV (2 kDa PEG) | 0 mV (30 kDa PEG) | Complete Masking | [13] |
| Liver Uptake (Polyplex) | ~35% of dose (10 kDa PEG) | 13% of dose (30 kDa PEG) | 2.7x Decrease | [13] |
| In Vitro Cytotoxicity (Affibody-Drug Conjugate) | IC50: X | IC50: 22.5X (with 10 kDa PEG) | 22.5x Decrease | [11] |
| In Vivo Half-Life (Affibody-Drug Conjugate) | T½: Y | T½: 11.2Y (with 10 kDa PEG) | 11.2x Increase | [11] |
Note: "X" and "Y" represent the baseline values for the non-PEGylated or shorter-chain PEGylated conjugates in the cited study.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and application of PEGylated fluorescent probes. Below are representative protocols for probe synthesis via "click chemistry" and for evaluating probe performance in a cellular context.
Protocol for Synthesis of a PEGylated Fluorescent Probe via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction for conjugating a PEG linker to a fluorophore and a targeting ligand.[14][15]
Materials:
-
Alkyne-functionalized fluorophore
-
Azide-functionalized PEG linker (e.g., Azide-PEG-NHS ester)[16]
-
Amine-containing targeting ligand (e.g., a peptide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Conjugation of PEG to Targeting Ligand: a. Dissolve the amine-containing targeting ligand and a 1.2-fold molar excess of Azide-PEG-NHS ester in anhydrous DMF. b. Add N,N-Diisopropylethylamine (DIPEA) to catalyze the reaction and stir at room temperature for 4 hours. c. Monitor the reaction by HPLC or LC-MS. d. Purify the Azide-PEG-Ligand conjugate by preparative HPLC.
-
Click Reaction: a. Dissolve the Azide-PEG-Ligand conjugate and a 1.5-fold molar excess of the alkyne-fluorophore in a 1:1 mixture of DMF and PBS. b. Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water. c. Add the copper/THPTA solution to the reaction mixture to a final copper concentration of 1 mM. d. Add a 10-fold molar excess of sodium ascorbate (relative to copper) to the reaction mixture to reduce Cu(II) to the active Cu(I) state. e. Allow the reaction to proceed at room temperature for 12-24 hours, protected from light.
-
Purification: a. Quench the reaction by adding a small amount of EDTA to chelate the copper catalyst. b. Purify the final PEGylated fluorescent probe using a size-exclusion chromatography column to remove unreacted components and the catalyst. c. Lyophilize the collected fractions containing the purified probe.
-
Characterization: a. Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy. b. Determine the concentration and labeling efficiency using UV-Vis spectrophotometry.
Protocol for In Vitro Evaluation of Non-Specific Binding
This protocol uses flow cytometry to compare the non-specific binding of a PEGylated fluorescent probe to that of its non-PEGylated counterpart.[9]
Materials:
-
PEGylated fluorescent probe
-
Non-PEGylated fluorescent probe (control)
-
Target-positive cell line (expressing the receptor for the probe's ligand)
-
Target-negative cell line (control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Culture both target-positive and target-negative cells to ~80% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution and wash them with cold PBS. c. Resuspend the cells in flow cytometry buffer at a concentration of 1 x 10⁶ cells/mL.
-
Probe Incubation: a. Aliquot 100 µL of the cell suspension into flow cytometry tubes. b. Add the PEGylated or non-PEGylated probe to the respective tubes at a final concentration of 100 nM. c. For a competition control, add a 100-fold excess of the unlabeled targeting ligand to a separate set of tubes before adding the fluorescent probe. d. Incubate the cells with the probes for 1 hour at 4°C on a rocker, protected from light.
-
Washing and Analysis: a. Wash the cells three times with 1 mL of cold flow cytometry buffer to remove unbound probe. b. Resuspend the final cell pellet in 500 µL of flow cytometry buffer. c. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Interpretation: a. Compare the mean fluorescence intensity (MFI) of the target-negative cells incubated with the PEGylated probe versus the non-PEGylated probe. A lower MFI for the PEGylated probe indicates reduced non-specific binding. b. Confirm specific binding on target-positive cells by showing a significant reduction in MFI in the competition control group.
Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating the complex relationships and processes involved in the use of PEGylated fluorescent probes.
Caption: Logical relationship of PEGylated fluorescent probe components and resulting properties.
Caption: A typical experimental workflow for developing and testing a PEGylated fluorescent probe.
Caption: Signaling pathway for an enzyme-activatable fluorescent probe with a cleavable linker.[17]
Conclusion
PEG linkers are a versatile and powerful tool in the design of advanced fluorescent probes.[4] By rationally selecting the PEG linker's length and architecture, researchers can significantly enhance a probe's aqueous solubility, biocompatibility, and in vivo pharmacokinetics, while minimizing non-specific binding and improving fluorescence output.[5][18] The ability to tune these properties has been instrumental in the development of next-generation probes for high-contrast in vivo imaging, sensitive diagnostic assays, and targeted drug delivery systems.[12][19] As research continues, the strategic use of PEG linkers will undoubtedly play a pivotal role in translating novel fluorescent probes from the laboratory to clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent dye with PEG linker [schem.jp]
- 7. mdpi.com [mdpi.com]
- 9. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 16. 1clickchemistry.com [1clickchemistry.com]
- 17. Recent Advances in the Enzyme‐Activatable Organic Fluorescent Probes for Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescent PEG | AxisPharm [axispharm.com]
The Unrivaled Bond: A Technical Guide to Biotin-Streptavidin Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
The interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin is the cornerstone of numerous biotechnological applications, from immunoassays and affinity chromatography to targeted drug delivery and advanced biosensors. This guide provides an in-depth exploration of the core principles governing this remarkably strong non-covalent bond, focusing on its binding affinity and kinetics. We present a consolidation of quantitative data, detailed experimental protocols for its characterization, and visual representations of key processes to empower researchers in harnessing the full potential of this powerful molecular partnership.
Quantitative Analysis of Binding Affinity and Kinetics
The biotin-streptavidin interaction is renowned for its extraordinary affinity, characterized by an extremely low dissociation constant (Kd), which is in the femtomolar (fM) range. This tight binding is a result of a rapid association rate (k_on) and an exceptionally slow dissociation rate (k_off). For a comprehensive understanding, it is valuable to compare these parameters with those of avidin (B1170675), a functionally similar protein from egg white, and NeutrAvidin, a deglycosylated form of avidin with reduced non-specific binding.
| Protein | Dissociation Constant (Kd) [M] | Association Rate (k_on) [M⁻¹s⁻¹] | Dissociation Rate (k_off) [s⁻¹] | Key Characteristics |
| Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵[1][2] | ~1 x 10⁷ - 2 x 10⁷[3][4] | ~10⁻⁶ - 10⁻⁵[2][5] | Non-glycosylated, near-neutral pI, low non-specific binding.[6] |
| Avidin | ~10⁻¹⁵[6] | Slower than streptavidin[7] | Slower than streptavidin[3] | Glycosylated, high pI (~10.5), can exhibit non-specific binding.[6] |
| NeutrAvidin | ~10⁻¹⁵[6] | Similar to streptavidin | Similar to streptavidin | Deglycosylated avidin, near-neutral pI, reduced non-specific binding.[6] |
Note: The exact kinetic values can vary depending on the experimental conditions (e.g., temperature, pH, buffer composition) and the specific measurement technique employed.
The Energetics of Interaction: A Logical Relationship
The binding affinity, represented by the dissociation constant (Kd), is intrinsically linked to the rates of association and dissociation. This relationship is fundamental to understanding the stability of the biotin-streptavidin complex.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. gatorbio.com [gatorbio.com]
- 3. howarthgroup.org [howarthgroup.org]
- 4. researchgate.net [researchgate.net]
- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Weight of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the molecular weight of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a complex molecule widely utilized by researchers, scientists, and drug development professionals. This document outlines the molecular weights of its constituent parts, the likely synthetic route, and provides illustrative diagrams and experimental contexts for its application.
Executive Summary
This compound is a versatile chemical probe that incorporates a biotin (B1667282) moiety for affinity-based applications, a Cy5 fluorophore for detection, and polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and provide spatial separation between the functional groups. The precise molecular weight is a critical parameter for a range of experimental applications, from biochemical assays to advanced cellular imaging.
Molecular Weight Deconstruction
The final molecular weight of this compound is a summation of its three primary components, adjusted for any atoms lost during the chemical synthesis process. The nominal molecular weight for this compound is approximately 982.7 g/mol .
Component Molecular Weights
The table below summarizes the molecular weights of the individual building blocks that constitute this compound. It is important to note that the exact molecular weight can vary slightly depending on the specific reactive groups used for conjugation.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| m-PEG4-acid | C10H20O6 | ~236.26 |
| Biotin-PEG3-amine | C18H34N4O5S | ~434.55 |
| Cy5 NHS Ester | C33H37N3O10S2 | ~715.79 |
| This compound | C52H76ClN5O9S | ~982.7 [1][2][3][4][5] |
Note: The molecular weights of the precursor molecules can vary based on their activated forms (e.g., acid, NHS ester, amine, azide). The values presented here are for representative precursor molecules.
Synthetic Pathway and Molecular Weight Calculation
The synthesis of this compound most likely involves the formation of stable amide bonds. A common strategy is the reaction of an N-hydroxysuccinimide (NHS) ester-activated molecule with a primary amine. In this case, a plausible synthetic route involves the reaction of a Cy5 NHS ester with an amine-terminated biotin-PEG3, followed by conjugation to an m-PEG4 moiety.
During the formation of an amide bond from an NHS ester and a primary amine, the N-hydroxysuccinimide group (molecular weight ~115.09 g/mol ) is released as a leaving group, and a molecule of water (molecular weight ~18.02 g/mol ) is effectively lost from the reactants to form the amide linkage. A precise calculation of the final molecular weight must account for these changes.
Structural Representation
The structure of this compound is characterized by its distinct functional domains connected by flexible PEG linkers.
Experimental Protocols and Applications
This compound is a powerful tool in various life science research applications. The biotin component allows for high-affinity binding to streptavidin or avidin, which can be conjugated to solid supports, enzymes, or other signaling molecules. The Cy5 fluorophore enables sensitive detection through fluorescence-based techniques.
Common Applications:
-
Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for signal amplification and detection.
-
Flow Cytometry: For the detection and sorting of cells labeled with biotinylated antibodies.
-
Fluorescence Microscopy: To visualize the localization of specific proteins or cellular structures.
-
PROTAC Development: As a linker in Proteolysis Targeting Chimeras (PROTACs) to bring a target protein and an E3 ubiquitin ligase into proximity.[6]
General Experimental Workflow for a Fluorescence Immunoassay:
Below is a generalized workflow for using a biotinylated and fluorescently labeled probe in an immunoassay.
Protocol Steps:
-
Immobilization: A capture antibody specific to the target analyte is immobilized on a solid support (e.g., a microplate well).
-
Blocking: Non-specific binding sites on the support are blocked using a blocking agent like bovine serum albumin (BSA).
-
Analyte Incubation: The sample containing the analyte of interest is added and incubated to allow binding to the capture antibody.
-
Probe Incubation: A solution containing the this compound labeled detection antibody is added. The biotinylated antibody binds to the captured analyte.
-
Washing: Unbound probe is removed by washing the support.
-
Detection: The fluorescence of the Cy5 dye is measured using a suitable fluorescence plate reader or microscope, providing a quantitative measure of the analyte.
Conclusion
The molecular weight of this compound is a fundamental property that underpins its use in a multitude of scientific applications. A thorough understanding of its composition and the chemistry of its synthesis is essential for accurate experimental design and data interpretation. This guide provides the necessary quantitative data and conceptual frameworks to support researchers in their use of this versatile molecular probe.
References
- 1. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 2. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 生物素-PEG4-炔 for copper catalyzed click labeling | Sigma-Aldrich [sigmaaldrich.com]
- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 5. This compound|COA [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Guide to Water-Soluble Cy5-Biotin Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Water-soluble Cy5-biotin conjugates are powerful tools in biological research and drug development, combining the highly specific and strong interaction of biotin (B1667282) and avidin (B1170675) (or streptavidin) with the sensitive and robust fluorescence of the Cyanine5 (Cy5) dye. The incorporation of hydrophilic linkers, most commonly polyethylene (B3416737) glycol (PEG), overcomes the poor aqueous solubility of traditional cyanine (B1664457) dyes, making these conjugates ideal for a wide range of applications in aqueous environments, such as immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.
This technical guide provides an in-depth overview of the core characteristics, synthesis, and applications of water-soluble Cy5-biotin conjugates, offering detailed experimental protocols and quantitative data to facilitate their effective use in the laboratory.
Core Concepts and Properties
Water-soluble Cy5-biotin conjugates consist of three key components:
-
Cyanine5 (Cy5) Fluorophore: A far-red fluorescent dye with high extinction coefficients and good quantum yields. Its emission in the far-red spectrum minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1]
-
Biotin: A small vitamin that exhibits an exceptionally high affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, providing a highly specific and stable labeling system.[1]
-
Water-Soluble Linker (e.g., PEG): A flexible polyethylene glycol spacer is incorporated between the Cy5 and biotin moieties. This linker serves two primary purposes: it significantly enhances the water solubility of the conjugate and minimizes steric hindrance, ensuring that both the Cy5 dye and the biotin can interact freely with their respective partners.[1][2][3]
The key advantages of using water-soluble Cy5-biotin conjugates include:
-
Excellent Water Solubility: Enables direct use in aqueous buffers without the need for organic co-solvents that can be detrimental to biological samples.[2][3]
-
pH-Independent Fluorescence: The fluorescence of Cy5 is stable over a broad pH range (typically pH 4 to 10), ensuring reliable performance in various biological buffers and cellular environments.[1][2][3]
-
High Signal-to-Noise Ratio: The far-red emission of Cy5 minimizes background fluorescence from cells and tissues.[1]
-
High Specificity and Affinity: The biotin-streptavidin interaction provides a highly specific and robust labeling method.
Data Presentation: Properties of Water-Soluble Cy5-Biotin Conjugates
The following table summarizes the key quantitative data for commercially available water-soluble Cy5-biotin conjugates, allowing for easy comparison.
| Property | Cy5-PEG3-Biotin | Sulfo-Cy5-PEG3-Biotin |
| Excitation Maximum (nm) | 649 | 646 |
| Emission Maximum (nm) | 671 | 662 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 250,000 | 271,000 |
| Quantum Yield | Not specified | 0.28 |
| Molecular Weight ( g/mol ) | 1136.39 | 998.3 |
| Solubility | Water, DMSO, DMF, MeOH | Water, DMF, DMSO |
| Storage Conditions | -20°C, Desiccate | -20°C, in the dark |
Synthesis of Water-Soluble Cy5-Biotin Conjugates
The synthesis of a water-soluble Cy5-biotin conjugate typically involves a two-step process: the activation of a water-soluble Cy5 derivative and its subsequent reaction with an amine-functionalized biotin-PEG linker. The following is a generalized protocol for the synthesis of Sulfo-Cy5-PEG-Biotin.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of Sulfo-Cy5-PEG-Biotin.
Experimental Protocol: Synthesis of Sulfo-Cy5-PEG-Biotin
Materials:
-
Sulfo-Cyanine5 NHS ester (Sulfo-Cy5-NHS)
-
Biotin-PEG-Amine (e.g., Biotin-PEG3-Amine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Reversed-phase High-Performance Liquid Chromatography (HPLC) system
-
Acetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
Water with 0.1% Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Reagents:
-
Dissolve Sulfo-Cy5-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Dissolve Biotin-PEG-Amine in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 1.2-fold molar excess of the dissolved Sulfo-Cy5-NHS ester to the Biotin-PEG-Amine solution.
-
Mix the reaction vial and incubate at room temperature for 2 hours in the dark with gentle stirring.
-
-
Purification:
-
Purify the reaction mixture by reversed-phase HPLC.
-
Use a C18 column and a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at the absorbance maximum of Cy5 (around 646 nm).
-
Collect the fractions corresponding to the main peak of the product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Lyophilize the purified product.
-
Store the lyophilized powder at -20°C, protected from light and moisture.
-
Experimental Protocols for Key Applications
A. Immunofluorescence Staining of Adherent Cells
This protocol describes the use of a biotinylated primary antibody followed by a Cy5-conjugated streptavidin for the detection of a target antigen in fixed and permeabilized cells.
Caption: Workflow for immunofluorescence staining using a biotin-streptavidin system.
-
Cell Preparation: Grow adherent cells on sterile glass coverslips in a petri dish.
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Detection:
-
Dilute the Cy5-conjugated streptavidin in the blocking buffer (typically 1-5 µg/mL).
-
Incubate the cells with the Cy5-streptavidin solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Seal the coverslips with nail polish.
-
Image the slides using a fluorescence microscope with appropriate filter sets for DAPI and Cy5.
-
B. Flow Cytometry Analysis of Cell Surface Antigens
This protocol outlines the staining of cell surface antigens on a single-cell suspension using a biotinylated primary antibody and Cy5-streptavidin.
Caption: Workflow for cell surface staining for flow cytometry.
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, blood) and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Cell Count and Aliquoting: Count the cells and aliquot approximately 1 x 10^6 cells per tube.
-
Blocking (Optional): To prevent non-specific binding to Fc receptors, incubate the cells with an Fc block reagent for 10 minutes on ice.
-
Primary Antibody Staining:
-
Add the biotinylated primary antibody at its predetermined optimal concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant.
-
-
Secondary Staining:
-
Resuspend the cell pellet in the residual buffer.
-
Add Cy5-conjugated streptavidin at its optimal concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells as described in step 4.
-
-
Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer equipped with a laser and detector suitable for Cy5 excitation and emission.
-
C. Western Blotting Detection
This protocol describes the use of a biotinylated secondary antibody and Cy5-streptavidin for the detection of a target protein on a Western blot membrane.
Caption: Workflow for fluorescent Western blotting using a biotin-streptavidin system.
-
SDS-PAGE and Protein Transfer: Separate your protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking:
-
Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a biotinylated secondary antibody (that recognizes the primary antibody) diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Cy5-Streptavidin Incubation:
-
Incubate the membrane with Cy5-conjugated streptavidin diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the membrane three times for 10 minutes each with TBST, protected from light.
-
-
Imaging:
-
Image the membrane using a fluorescence imaging system with the appropriate laser and emission filter for Cy5.
-
Conclusion
Water-soluble Cy5-biotin conjugates are versatile and highly sensitive reagents that have become indispensable in modern biological research. Their excellent water solubility, pH-independent fluorescence, and the robust specificity of the biotin-streptavidin interaction make them suitable for a wide array of applications. By understanding their core properties and following optimized protocols, researchers can effectively leverage these powerful tools for the precise detection and quantification of biomolecules in complex biological systems.
References
An In-Depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
CAS Number: 2107273-68-5
This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a versatile fluorescent probe for researchers, scientists, and drug development professionals. This molecule incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a Cy5 fluorophore for detection in the far-red spectrum, and polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and minimize non-specific interactions.
Core Properties and Applications
This compound is a powerful tool for a variety of biological assays. The biotin group allows for the specific targeting and immobilization of labeled molecules, while the Cy5 dye provides a strong fluorescent signal with excitation and emission maxima around 650 nm and 670 nm, respectively. This spectral profile is advantageous due to reduced autofluorescence from biological samples in the far-red region, leading to a higher signal-to-noise ratio. The PEG linkers (PEG4 and PEG3) increase the hydrophilicity of the molecule, improving its solubility in aqueous buffers and reducing steric hindrance.[1]
Primary applications for this reagent include:
-
Fluorescent Labeling: Covalent attachment to proteins, antibodies, and other biomolecules for visualization and tracking.
-
Immunoassays: Use in techniques such as ELISA, flow cytometry, and immunofluorescence for the detection of specific targets.[2][3][4]
-
PROTAC Development: Employed as a fluorescently tagged linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7][8]
-
Receptor Trafficking Studies: Enables the investigation of receptor internalization, recycling, and degradation.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| CAS Number | 2107273-68-5 | [6][9][10][11] |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [6][10] |
| Molecular Weight | 982.71 g/mol | [6][10] |
| Excitation Maximum (λex) | ~650 nm | [12] |
| Emission Maximum (λem) | ~670 nm | [12] |
| Purity | ≥98% (typically) | [6][10] |
| Appearance | Solid | [6] |
| Storage Conditions | -20°C, protected from light | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound. These are general protocols and may require optimization for specific applications.
Labeling of Cell Surface Proteins
This protocol describes the biotinylation of cell surface proteins on live cells for subsequent analysis.
Materials:
-
This compound
-
Cells in suspension or adherent culture
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (PBS + 100 mM glycine)
-
Lysis Buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Cell Suspension: Resuspend cells to a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0). For adherent cells, perform labeling directly in the culture dish.
-
Biotinylation Reaction: Add this compound to a final concentration of 2-5 mM.
-
Incubation: Incubate for 30 minutes at 4°C with gentle agitation to prevent cell settling. Performing the incubation on ice minimizes the internalization of the labeling reagent.
-
Quenching: Quench the reaction by washing the cells three times with Quenching Buffer.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Affinity Purification: The biotinylated proteins can now be purified using streptavidin-agarose beads for downstream applications like Western blotting.
Flow Cytometry Analysis of a Biotinylated Surface Marker
This protocol outlines the use of this compound to label a biotinylated primary antibody for flow cytometric analysis.
Materials:
-
Biotinylated primary antibody specific to the cell surface marker of interest
-
Streptavidin-Cy5 conjugate (or this compound pre-incubated with streptavidin)
-
Cells in suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash with Flow Cytometry Staining Buffer.
-
Primary Antibody Incubation: Incubate the cells with the biotinylated primary antibody at its predetermined optimal concentration for 30 minutes at 4°C.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound primary antibody.
-
Streptavidin-Cy5 Incubation: Resuspend the cells in the streptavidin-Cy5 conjugate diluted in Flow Cytometry Staining Buffer. A typical concentration range is 5-30 µg/mL, but this should be optimized.[12] Incubate for 30 minutes at 4°C, protected from light.
-
Final Washes: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and analyze on a flow cytometer equipped with a laser and filter set suitable for Cy5 detection.
Immunofluorescence Staining of a Target Protein
This protocol describes the use of a biotin-streptavidin system for the immunofluorescent detection of a target protein in fixed and permeabilized cells.
Materials:
-
Biotinylated primary antibody
-
Streptavidin-Cy5 conjugate
-
Cells grown on coverslips
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Mounting medium with an antifade reagent
Procedure:
-
Cell Fixation: Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the biotinylated primary antibody diluted in Blocking Buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Streptavidin-Cy5 Incubation: Incubate the cells with the streptavidin-Cy5 conjugate diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for Cy5.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the application of this compound.
Caption: Workflow for a receptor internalization assay using this compound.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for indirect immunofluorescent staining in flow cytometry.
References
- 1. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. abpbio.com [abpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 11. 2107273-68-5 CAS Manufactory [chemicalbook.com]
- 12. vectorlabs.com [vectorlabs.com]
Methodological & Application
Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a specialized fluorescent probe designed for high-sensitivity detection in various biological assays, most notably in immunofluorescence (IF) applications. This molecule incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a Cy5 fluorophore for detection in the far-red spectral range, and a polyethylene (B3416737) glycol (PEG) linker that enhances solubility and minimizes steric hindrance.[1]
The use of a biotin-streptavidin detection system in immunofluorescence offers significant signal amplification compared to direct or indirect antibody conjugation methods.[2][3] This is because multiple biotinylated secondary antibodies can bind to a single primary antibody, and each of these can then be detected by a streptavidin molecule conjugated to multiple fluorophores. The far-red emission of Cy5 (excitation/emission maxima ~649/667 nm) is particularly advantageous as it minimizes autofluorescence from biological samples, thereby increasing the signal-to-noise ratio.[4]
These application notes provide a detailed protocol for the use of this compound in a typical indirect immunofluorescence workflow, along with relevant technical data and troubleshooting guidance.
Principle of Detection
The detection method relies on the high-affinity and specific interaction between biotin and streptavidin. The general workflow involves the following steps:
-
A primary antibody binds to the target antigen within the cell or tissue sample.
-
A secondary antibody, which is conjugated to multiple biotin molecules, binds to the primary antibody.
-
Streptavidin conjugated to a fluorescent dye (in this case, Cy5) is then introduced. The streptavidin binds to the biotin molecules on the secondary antibody, resulting in a highly localized and amplified fluorescent signal at the site of the target antigen.
This multi-layering approach significantly enhances the fluorescent signal, making it ideal for detecting low-abundance proteins.
Quantitative Data Presentation
The performance of the Cy5 fluorophore is a critical aspect of this detection system. Below is a summary of its key quantitative properties.
| Property | Value | Notes |
| Maximum Excitation | ~649 nm | Optimal for excitation with a 633 nm or 647 nm laser.[4][5] |
| Maximum Emission | ~667 nm | Emits in the far-red region of the spectrum, reducing background autofluorescence.[4] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | Indicates high efficiency of light absorption.[1] |
| Photostability | Moderate | While a robust fluorophore, Cy5 is susceptible to photobleaching with prolonged exposure to excitation light. Use of an antifade mounting medium is recommended.[4][6] For high-photostability applications, Alexa Fluor 647 is a comparable alternative.[6] |
| pH Sensitivity | Low | Stable over a broad pH range (typically pH 4-10).[7] |
Experimental Protocols
This section details a comprehensive protocol for immunofluorescent staining of adherent cells using a biotin-streptavidin-Cy5 detection system.
Materials and Reagents
-
Cells: Adherent cells cultured on sterile glass coverslips.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Specific for the target antigen.
-
Biotinylated Secondary Antibody: Specific for the host species of the primary antibody.
-
Streptavidin-Cy5 Conjugate: High-quality, purified streptavidin conjugated to Cy5.
-
Wash Buffer: PBS.
-
Nuclear Counterstain (Optional): DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
Endogenous Biotin Blocking Kit (if required): Recommended for tissues or cells with high levels of endogenous biotin, such as kidney, liver, and brain.[4]
Protocol for Immunofluorescent Staining of Adherent Cells
-
Cell Culture and Fixation:
-
Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer (5% BSA in PBS) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Biotinylated Secondary Antibody Incubation:
-
Dilute the biotinylated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified, dark chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Streptavidin-Cy5 Incubation:
-
Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer. A typical starting concentration is 1-5 µg/mL, but titration is recommended.
-
Incubate the cells with the diluted Streptavidin-Cy5 for 30-60 minutes at room temperature in a dark, humidified chamber.[8]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate the cells with a DAPI solution for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope equipped with appropriate filter sets for Cy5 (Excitation: ~620-650 nm, Emission: ~660-720 nm).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Biotin-Streptavidin-Cy5 Detection Pathway.
Experimental Workflow Diagram
Caption: Step-by-step immunofluorescence workflow.
References
Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in flow cytometry experiments. This bifunctional molecule, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and the far-red fluorescent dye Cy5, is a versatile tool for various applications, including immunophenotyping, receptor trafficking studies, and the analysis of targeted protein degradation.
Introduction to this compound
This compound is a chemical probe that incorporates several key features beneficial for biological assays. The biotin group allows for indirect detection via fluorochrome-conjugated streptavidin, providing significant signal amplification.[1] The Cy5 fluorophore is excited by a red laser (typically 633 nm or 640 nm) and emits in the far-red spectrum (around 670 nm), minimizing autofluorescence from cells and other biological components.[2] The polyethylene (B3416737) glycol (PEG) linkers (PEG4 and PEG3) enhance the water solubility of the molecule and provide a flexible spacer arm, which can reduce steric hindrance and improve binding kinetics.
One of the key applications for this molecule is in the field of targeted protein degradation, where it can be incorporated into Proteolysis-Targeting Chimeras (PROTACs).[3] Flow cytometry is a powerful technique to quantify the efficiency of such PROTACs by measuring the reduction in the target protein levels within individual cells.[2][4][5]
Key Applications in Flow Cytometry
Immunophenotyping of Cell Surface Markers
This is a common application where a primary antibody targeting a cell surface antigen is biotinylated. The this compound reagent is not directly used here, but the principle of biotin-streptavidin-Cy5 detection is central. The high affinity of biotin for streptavidin allows for a multi-layered detection system, leading to signal amplification, which is particularly useful for detecting antigens with low expression levels.
Analysis of Receptor Internalization and Trafficking
The trafficking of cell surface receptors is a crucial cellular process. By labeling a ligand or an antibody that binds to a specific receptor with biotin, its internalization and subsequent fate within the cell can be tracked. Flow cytometry can quantify the amount of receptor remaining on the cell surface versus the amount that has been internalized over time.[6][7][8]
Quantitative Analysis of PROTAC-Mediated Protein Degradation
A significant application of this compound is its use as a component of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] By incorporating a biotin tag into the PROTAC, its binding to the target protein can be indirectly detected using streptavidin-Cy5. More commonly, an antibody against the target protein is used to measure its degradation, where the biotin-streptavidin-Cy5 system can be employed for signal detection of a secondary antibody. Flow cytometry allows for the precise quantification of the reduction in the target protein's fluorescence signal on a cell-by-cell basis.[2][5]
Experimental Protocols
Protocol for Cell Surface Staining using a Biotinylated Primary Antibody and Streptavidin-Cy5
This protocol describes a two-step staining procedure for the detection of cell surface antigens.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Biotinylated primary antibody specific to the target antigen
-
Streptavidin-Cy5 conjugate
-
Fixable viability dye (optional)
-
Fc receptor blocking solution (optional)
Procedure:
-
Cell Preparation: Harvest cells and wash them once with cold PBS. Adjust the cell concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking (Optional): If working with cells expressing Fc receptors (e.g., immune cells), incubate the cells with an Fc blocking solution for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Primary Antibody Staining: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. Add the biotinylated primary antibody at a pre-titrated optimal concentration.
-
Incubation: Incubate the cells for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer, followed by centrifugation at 300-400 x g for 5 minutes at 4°C. Decant the supernatant.
-
Secondary Reagent Staining: Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer. Add the Streptavidin-Cy5 conjugate at a pre-titrated optimal concentration.
-
Incubation: Incubate for 20-30 minutes on ice, protected from light.
-
Washing: Wash the cells twice as described in step 5.
-
Resuspension and Analysis: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) and analyze on a flow cytometer equipped with a red laser.
Protocol for Quantifying PROTAC-Mediated Degradation of a Target Protein
This protocol outlines a method to assess the efficacy of a PROTAC in degrading a target protein using intracellular flow cytometry.
Materials:
-
Target cells expressing the protein of interest
-
PROTAC molecule (containing a ligand for the target protein and an E3 ligase)
-
DMSO (vehicle control)
-
Cell culture medium
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Primary antibody against the target protein
-
Biotinylated secondary antibody
-
Streptavidin-Cy5 conjugate
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or with DMSO as a vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization or using a cell scraper, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Permeabilization: Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Intracellular Staining (Primary Antibody): Add the primary antibody against the target protein at its optimal concentration to the permeabilized cells.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Wasting: Wash the cells twice with Permeabilization Buffer.
-
Intracellular Staining (Secondary Antibody): Resuspend the cell pellet in 100 µL of Permeabilization Buffer and add the biotinylated secondary antibody.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Streptavidin-Cy5 Staining: Resuspend the cell pellet in 100 µL of Permeabilization Buffer and add the Streptavidin-Cy5 conjugate.
-
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Analysis: Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer. The degradation of the target protein is quantified by the decrease in the Cy5 mean fluorescence intensity (MFI).
Data Presentation
Quantitative data from flow cytometry experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Immunophenotyping of CD4+ T-Cells using a Biotinylated Anti-CD4 Antibody and Streptavidin-Cy5
| Sample | Primary Antibody | Secondary Reagent | Percentage of CD4+ Cells (%) | Mean Fluorescence Intensity (MFI) of CD4+ Population |
| Unstained Control | None | None | 0.1 | 50 |
| Isotype Control | Biotinylated Mouse IgG1 | Streptavidin-Cy5 | 0.5 | 150 |
| Stained Sample | Biotinylated Anti-Human CD4 | Streptavidin-Cy5 | 45.2 | 8500 |
Table 2: Quantitative Analysis of PROTAC-Mediated Degradation of Target Protein X
| Treatment | Concentration (nM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) of Target Protein X | % Degradation vs. Vehicle |
| Vehicle (DMSO) | - | 24 | 12,500 | 0% |
| PROTAC-X | 1 | 24 | 10,250 | 18% |
| PROTAC-X | 10 | 24 | 6,875 | 45% |
| PROTAC-X | 100 | 24 | 2,500 | 80% |
| PROTAC-X | 1000 | 24 | 1,125 | 91% |
Visualizations
Experimental Workflow for PROTAC Analysis
Caption: Workflow for analyzing PROTAC-mediated protein degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated targeted protein degradation pathway.
References
- 1. Signal amplification in flow cytometry using biotin tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methods for Quantitative Assessment of Protein Degradation | Springer Nature Experiments [experiments.springernature.com]
- 5. High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative Measurement of Plasma Membrane Protein Internalisation and Recycling in Heterogenous Cellular Samples by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Staining with Biotin-Cy5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of biotin-Cy5 in fluorescent staining techniques. The biotin-Cy5 system is a versatile tool in molecular biology, offering high sensitivity and specificity for the detection of various biomolecules. The strong and stable interaction between biotin (B1667282) and streptavidin, combined with the bright and photostable fluorescence of the Cy5 dye, enables robust detection in a variety of applications, including immunofluorescence, flow cytometry, and in situ hybridization.[1][2][3]
Overview of the Biotin-Cy5 System
The core principle of this system relies on the high-affinity interaction between biotin (Vitamin H) and streptavidin, a protein isolated from Streptomyces avidinii.[4] This interaction is one of the strongest non-covalent bonds known in nature.[5] In a typical workflow, a target molecule is labeled with biotin. Subsequently, a streptavidin molecule conjugated to the Cy5 fluorescent dye is introduced. The streptavidin-Cy5 conjugate then binds to the biotinylated target, providing a fluorescent signal for detection. Cy5 is a far-red fluorophore with an excitation maximum around 650 nm and an emission maximum around 670 nm, which helps to minimize background autofluorescence from biological samples.[1][5]
Key Applications and Data
The biotin-Cy5 system is adaptable to a wide range of applications. Below is a summary of its use in key experimental techniques, along with relevant quantitative data.
Quantitative Data Summary
| Application | Reagent | Typical Concentration/Dilution | Incubation Time | Incubation Temperature |
| Immunofluorescence (IHC/ICC) | Biotinylated Secondary Antibody | 1:100 - 1:200 | 1 hour | Room Temperature |
| Streptavidin-Cy5 | 1-10 µg/mL | 30 minutes - 1 hour | Room Temperature | |
| Flow Cytometry | Biotinylated Primary Antibody | Titrate for optimal staining (start at 1µg/10^6 cells)[6] | 20-30 minutes | 4°C or on ice[6] |
| Streptavidin-Cy5 | ≤ 0.25 µg per test | 30 minutes | 4°C or on ice | |
| In Situ Hybridization (ISH) | Biotinylated RNA Probe | Empirically determined (e.g., 50 ng in 100 µL)[7] | 16-24 hours | 65°C |
| Streptavidin-Cy5 | 1:100 - 1:500 | 15-30 minutes | 37°C or Room Temperature | |
| Western Blotting | Biotinylated Secondary Antibody | 1:600 | 20 minutes | Room Temperature |
| Streptavidin-Cy5 | 1:500 | 5 minutes | Room Temperature |
Experimental Protocols
Immunofluorescence (IF) Staining of Cells or Tissue
This protocol describes the indirect immunofluorescent staining of a target protein using a primary antibody, a biotinylated secondary antibody, and streptavidin-Cy5.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[8]
-
Blocking Buffer (e.g., 1-3% BSA or 5% normal goat serum in PBS)[5][8]
-
Primary Antibody (specific to the target of interest)
-
Biotinylated Secondary Antibody (against the host species of the primary antibody)
-
Streptavidin-Cy5
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Sample Preparation:
-
For adherent cells, grow on coverslips. For suspension cells, cytospin onto slides. For tissue sections, use cryosections or paraffin-embedded sections.
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Incubate with Permeabilization Buffer for 15-30 minutes at room temperature.[8]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with Blocking Buffer for 20-60 minutes at room temperature to reduce non-specific binding.[8]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Streptavidin-Cy5 Incubation:
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain like DAPI, if desired.
-
Wash with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.[9]
-
-
Imaging:
-
Visualize the sample using a fluorescence microscope with appropriate filters for Cy5 and the counterstain.[9]
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. chemimpex.com [chemimpex.com]
- 3. abpbio.com [abpbio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. biotin-11-ctp.com [biotin-11-ctp.com]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. Insitu hybridization [krauselab.ccbr.utoronto.ca]
- 8. wang.ucsd.edu [wang.ucsd.edu]
- 9. Cy5 Biotin Azide | AxisPharm [axispharm.com]
Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Western Blot Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Western blotting has emerged as a powerful technique for the detection and quantification of proteins, offering significant advantages over traditional chemiluminescent methods. The use of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a molecule that combines the high-affinity biotin-streptavidin interaction with the bright and stable fluorescence of the Cy5 dye, enables a highly sensitive and robust three-step detection workflow. This reagent is particularly advantageous for researchers seeking to improve the quantitative accuracy of their Western blots, perform multiplex analyses, and achieve high signal-to-noise ratios.
The PEG (polyethylene glycol) linkers incorporated into the this compound molecule serve to increase its solubility and reduce steric hindrance, facilitating efficient binding of the biotin (B1667282) moiety to streptavidin. The Cy5 fluorophore, a far-red dye, minimizes background autofluorescence from biological samples and blotting membranes, further enhancing detection sensitivity.
These application notes provide a comprehensive overview of the use of this compound in Western blotting, including a comparison with traditional methods, detailed experimental protocols, and troubleshooting guidelines.
Advantages of Fluorescent Western Blotting with a Biotin-Cy5 System
Fluorescent detection strategies, particularly those employing a biotin-Cy5 system, offer several key benefits for protein analysis:
-
Enhanced Quantitation: Fluorescent signals are generally more stable and have a broader linear dynamic range compared to the transient signals generated in chemiluminescent reactions. This allows for more accurate and reliable quantification of protein expression levels.[1]
-
Multiplexing Capabilities: The use of spectrally distinct fluorescent dyes allows for the simultaneous detection of multiple target proteins on the same blot. This conserves precious sample, saves time, and improves the accuracy of comparative analyses by eliminating the need for stripping and reprobing.
-
High Sensitivity: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature. This high affinity, combined with the potential for multiple biotin molecules to be conjugated to a secondary antibody, provides a significant signal amplification step, enabling the detection of low-abundance proteins. A three-step protocol using a biotinylated secondary antibody and a CyDye-conjugated streptavidin has been shown to increase sensitivity by four-fold compared to a standard two-step fluorescent detection method.[2]
-
Signal Stability: Unlike chemiluminescent signals which decay over time, the fluorescent signal from Cy5 is stable for extended periods. This allows for repeated imaging and re-analysis of blots without significant signal loss.[3]
-
Reduced Background: Cy5 is a far-red fluorescent dye, and its emission wavelength is outside the range of most endogenous autofluorescence from biological samples and blotting membranes, leading to a better signal-to-noise ratio.[4]
Data Presentation
Comparison of Western Blot Detection Methods
| Feature | Chemiluminescence (ECL) | Two-Step Fluorescent (Directly Labeled Secondary) | Three-Step Fluorescent (Biotinylated Secondary + this compound) |
| Principle | Enzyme-substrate reaction produces light | Fluorophore-conjugated secondary antibody | Biotinylated secondary antibody followed by fluorophore-conjugated streptavidin |
| Signal Stability | Transient, decays over minutes to hours[5] | Stable[3] | Stable[3] |
| Linear Dynamic Range | Narrower, prone to signal saturation[6][7] | Wider[8] | Wider, with enhanced sensitivity[9] |
| Quantification | Semi-quantitative[3] | Quantitative[1] | Highly Quantitative |
| Multiplexing | Not possible on a single blot | Possible with spectrally distinct dyes | Possible with spectrally distinct dyes |
| Sensitivity | High | Moderate to High | Very High (up to 4-fold increase over 2-step fluorescent)[2] |
| Signal Amplification | Enzymatic turnover | None | Biotin-Streptavidin interaction |
Properties of this compound
| Property | Value |
| Excitation Maximum | ~649 nm |
| Emission Maximum | ~667 nm |
| Molecular Weight | ~982.71 g/mol |
| Solubility | Increased aqueous solubility due to PEG linkers |
Experimental Protocols
Required Reagents and Materials
-
This compound
-
Protein samples and appropriate lysis buffer
-
SDS-PAGE gels and running buffer
-
Protein molecular weight markers
-
PVDF or low-fluorescence PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibody specific to the target protein
-
Biotinylated secondary antibody against the host species of the primary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Fluorescent imaging system with appropriate filters for Cy5
Detailed Western Blot Protocol
This protocol is a general guideline. Optimal conditions, particularly antibody and this compound concentrations, should be determined experimentally.
1. Sample Preparation and Electrophoresis a. Prepare protein lysates from cells or tissues. b. Determine protein concentration using a standard assay (e.g., BCA or Bradford). c. Mix an appropriate amount of protein (typically 10-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes. d. Load samples and a molecular weight marker onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
2. Protein Transfer a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. b. Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane. c. Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer times and voltages should be optimized based on the molecular weight of the target protein and the transfer apparatus.
3. Blocking a. After transfer, wash the membrane briefly with TBST. b. Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
4. Primary Antibody Incubation a. Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration. If no recommendation is available, a starting dilution of 1:1000 is common. b. Discard the blocking buffer and incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
5. Washing a. Discard the primary antibody solution. b. Wash the membrane three times for 5-10 minutes each with a generous volume of TBST to remove unbound primary antibody.
6. Biotinylated Secondary Antibody Incubation a. Dilute the biotinylated secondary antibody in blocking buffer. A starting dilution of 1:20,000 to 1:50,000 is recommended, but should be optimized. b. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
7. Washing a. Discard the secondary antibody solution. b. Wash the membrane three times for 5-10 minutes each with TBST.
8. This compound Incubation a. Dilute the this compound in a buffer such as TBST. A starting concentration range of 1-5 µg/mL is recommended, but titration is essential for optimal signal-to-noise. b. Incubate the membrane with the this compound solution for 30-60 minutes at room temperature with gentle agitation. Protect the membrane from light from this point onwards.
9. Final Washing a. Discard the this compound solution. b. Wash the membrane three times for 5-10 minutes each with TBST, keeping it protected from light.
10. Imaging a. Image the blot using a fluorescent imaging system equipped with a laser or light source and filters appropriate for Cy5 (excitation ~650 nm, emission ~670 nm). b. Adjust the exposure time to obtain a strong signal without saturation.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the three-step fluorescent Western blot detection.
Logical Relationship of Detection Components
Caption: Molecular interactions leading to fluorescent signal generation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient blocking- this compound concentration too high- Secondary antibody concentration too high- Inadequate washing- Endogenous biotin in sample | - Increase blocking time to 2 hours or overnight at 4°C.- Use a different blocking agent (e.g., switch from milk to BSA).- Titrate the this compound to a lower concentration.- Titrate the secondary antibody to a lower concentration.- Increase the number and duration of wash steps.- If endogenous biotin is suspected, use an avidin/biotin blocking kit before primary antibody incubation. |
| Weak or No Signal | - Low protein abundance- Inefficient protein transfer- Primary or secondary antibody not effective- this compound concentration too low- Incorrect imaging settings | - Load more protein onto the gel.- Confirm transfer efficiency with Ponceau S staining.- Use a positive control to validate antibody performance.- Titrate the this compound to a higher concentration.- Ensure the correct excitation and emission filters for Cy5 are being used. |
| Speckled or Uneven Background | - Aggregates in antibody or this compound solutions- Particulates in buffers- Membrane allowed to dry out | - Centrifuge antibody and this compound solutions before use.- Filter all buffers.- Ensure the membrane remains hydrated throughout the procedure. |
References
- 1. This compound [myskinrecipes.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Compare ECL vs. Fluorescent Detection in Western Blotting [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Streptavidin Cy5 Conjugated (S000-06) | Rockland [rockland.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 9. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in In Situ Hybridization (ISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile molecule that incorporates a biotin (B1667282) moiety for strong, specific binding to streptavidin, a Cy5 fluorophore for detection in the far-red spectrum, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This combination makes it an excellent tool for the synthesis of custom probes for in situ hybridization (ISH) and other biological assays. The PEG linker increases solubility and reduces steric hindrance, potentially improving probe penetration and binding affinity. The Cy5 fluorophore offers the advantage of minimal autofluorescence from biological samples in its emission range.
These application notes provide a framework for utilizing probes conjugated with this compound in fluorescence in situ hybridization (FISH) to detect specific DNA or RNA sequences within cells and tissues.
Applications
Probes functionalized with this compound are suitable for a variety of in situ hybridization applications, including:
-
Gene Mapping and Chromosome Analysis: Localization of specific genes or chromosomal regions on metaphase spreads or in interphase nuclei.[1][2]
-
Gene Expression Analysis: Detection and quantification of specific mRNA transcripts within individual cells, providing spatial context to gene expression.[3]
-
Viral Diagnostics: Identification of viral DNA or RNA in infected cells and tissues.[4]
-
Cancer Diagnosis and Research: Detection of chromosomal abnormalities, such as translocations, amplifications, and deletions, that are characteristic of certain cancers.[5]
-
Developmental Biology: Studying the spatial and temporal expression patterns of genes during embryonic development.
Data Presentation
The following table presents hypothetical data from a FISH experiment using a probe labeled with this compound to detect a specific mRNA transcript in different cell lines.
| Cell Line | Target mRNA | Mean Fluorescence Intensity (Cy5 Channel) | Percentage of Positive Cells |
| Cell Line A (High Expression) | Gene X | 8500 ± 1200 | 92% |
| Cell Line B (Low Expression) | Gene X | 1500 ± 450 | 15% |
| Control (No Probe) | N/A | 250 ± 75 | 1% |
Experimental Protocols
This section provides a general protocol for fluorescence in situ hybridization (FISH) using a probe conjugated with this compound. This protocol may require optimization depending on the specific probe sequence, target, and sample type.
I. Probe Preparation
Probes (oligonucleotides, DNA, or RNA) should be synthesized with a terminal functional group (e.g., an amine) that can be conjugated to the this compound molecule. The specifics of this conjugation reaction will depend on the chemistry of the probe and the linker.
II. Sample Preparation
For Paraffin-Embedded Tissue Sections (FFPE):
-
Cut tissue sections to a thickness of 4-5 µm and mount on positively charged slides.[6]
-
Deparaffinize the sections by incubating in xylene (2 x 5 minutes).
-
Rehydrate the sections through a graded series of ethanol (B145695) washes (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in deionized water.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Digest with Proteinase K to improve probe penetration.[6] The concentration and incubation time should be optimized for the tissue type.
-
Wash with phosphate-buffered saline (PBS).
-
Dehydrate through a graded ethanol series and air dry.
For Cultured Cells:
-
Grow cells on sterile glass coverslips.
-
Wash with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
III. Hybridization
-
Prepare the hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate).
-
Dilute the this compound labeled probe in the hybridization buffer to the desired concentration (typically 1-10 ng/µL).
-
Denature the probe and the target DNA/RNA simultaneously by heating the slide with the hybridization solution at 75-85°C for 5-10 minutes.
-
Incubate the slides in a humidified chamber at a hybridization temperature (e.g., 37-42°C) for 2-16 hours.
IV. Post-Hybridization Washes
-
Wash the slides in a stringent wash buffer (e.g., 0.5x SSC) at an elevated temperature (e.g., 72°C) to remove unbound and non-specifically bound probes. The stringency can be adjusted by altering the salt concentration and temperature.
-
Perform a series of washes in less stringent buffers (e.g., 2x SSC) at room temperature.
V. Signal Amplification and Detection (if necessary)
While the Cy5 dye provides direct fluorescence, the signal can be amplified using the biotin moiety.
-
Block the samples with a blocking solution (e.g., 3% BSA in PBS) for 30 minutes to prevent non-specific binding.[7]
-
Incubate with streptavidin conjugated to a fluorescent dye (e.g., Streptavidin-Alexa Fluor 647) or an enzyme (e.g., Streptavidin-HRP) for 1 hour at room temperature.
-
Wash with PBS.
-
If using an enzyme-conjugated streptavidin, incubate with the appropriate substrate (e.g., Tyramide Signal Amplification for HRP) to generate a fluorescent signal.[6]
VI. Counterstaining and Mounting
-
Counterstain the nuclei with a DNA-specific dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslip onto the slide using an anti-fade mounting medium.
VII. Visualization
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy5 (Excitation/Emission ~650/670 nm).
-
Capture images for analysis.
Mandatory Visualizations
Caption: Workflow for In Situ Hybridization using a biotin-Cy5 labeled probe.
Caption: Principle of signal detection and optional amplification.
References
- 1. In situ hybridization using biotin-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotinylated probes for in situ hybridization histochemistry: use for mRNA detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In situ hybridization using biotinylated probes. An evaluation of different detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence In situ Hybridization: Cell-Based Genetic Diagnostic and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 7. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Labeling Proteins with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of proteins with the dual-functionalization reagent N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This reagent allows for the simultaneous introduction of a biotin (B1667282) moiety for affinity purification or detection and a Cy5 fluorescent dye for visualization. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances the solubility of the labeled protein and minimizes non-specific interactions.
Introduction
This compound is a versatile reagent designed for the dual labeling of proteins and other biomolecules. It features an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond. This allows for the covalent attachment of both a biotin molecule and a Cy5 fluorophore in a single step.
The biotin component enables high-affinity binding to streptavidin or avidin (B1170675), which can be utilized for a variety of applications including protein enrichment, immobilization on surfaces, and detection in assays like ELISA and Western blotting. The Cy5 dye is a bright, far-red fluorescent label with an excitation maximum around 649 nm and an emission maximum around 667 nm, making it ideal for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods with reduced background autofluorescence. The hydrophilic PEG spacers increase the water solubility of the labeled protein and reduce the potential for aggregation.
Materials and Equipment
Reagents:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 100 mM MES or HEPES buffer)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine)
-
Purification resin (e.g., Sephadex G-25) or spin desalting columns
Equipment:
-
Spectrophotometer
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
-
Reaction tubes
-
Gel electrophoresis equipment (optional)
Experimental Protocols
Protocol 1: Protein Preparation
-
Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[1][2] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[1][2]
-
If the protein solution contains interfering substances, perform a buffer exchange into the desired reaction buffer using dialysis or a desalting column.
Protocol 2: Labeling Reaction
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1] Vortex until fully dissolved. Prepare this solution fresh for each experiment.
-
Determine the optimal molar ratio of the labeling reagent to the protein. A starting point of a 10- to 20-fold molar excess of the reagent to the protein is recommended.[3][4] The optimal ratio may need to be determined empirically for each protein.
-
Add the calculated volume of the dissolved labeling reagent to the protein solution. Mix thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[1][5]
Protocol 3: Purification of the Labeled Protein
It is crucial to remove the unreacted labeling reagent after the incubation period to prevent interference in downstream applications.[6]
Method A: Spin Desalting Column
-
Equilibrate a spin desalting column appropriate for the protein's molecular weight with the desired storage buffer according to the manufacturer's instructions.
-
Load the reaction mixture onto the center of the resin bed.
-
Centrifuge the column to elute the labeled protein. The smaller, unreacted labeling reagent will be retained in the resin.
Method B: Size Exclusion Chromatography (SEC)
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with the storage buffer. The larger, labeled protein will elute first, followed by the smaller, unreacted labeling reagent. Collect the fractions containing the purified, labeled protein.
Protocol 4: Characterization of the Labeled Protein
1. Determination of Degree of Labeling (DOL) with Cy5
The DOL represents the average number of dye molecules per protein molecule.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 650 nm (A650) using a spectrophotometer.
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A280 - (A650 × CF)] / ε_protein
-
Where CF is the correction factor for the absorbance of Cy5 at 280 nm (typically around 0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of Cy5 using the following formula:
-
Cy5 Concentration (M) = A650 / ε_Cy5
-
Where ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (approximately 250,000 M⁻¹cm⁻¹).
-
-
-
Calculate the DOL:
-
DOL = Cy5 Concentration (M) / Protein Concentration (M)
-
An optimal DOL for Cy5 is generally between 2 and 4 to avoid fluorescence quenching.[6]
2. Quantification of Biotin Incorporation
The extent of biotinylation can be determined using various assays. One common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[7][8]
-
Use a commercial HABA assay kit and follow the manufacturer's protocol.
-
The assay is based on the displacement of HABA from avidin by biotin, which leads to a decrease in absorbance at 500 nm.[7]
-
The change in absorbance is proportional to the amount of biotin in the sample.
Data Presentation
| Parameter | Symbol | Value/Formula |
| Cy5 Properties | ||
| Excitation Maximum | λ_ex | ~649 nm |
| Emission Maximum | λ_em | ~667 nm |
| Molar Extinction Coefficient at 650 nm | ε_Cy5 | ~250,000 M⁻¹cm⁻¹ |
| Correction Factor at 280 nm | CF | ~0.05 |
| Calculations | ||
| Protein Concentration (M) | C_prot | [A280 - (A650 × CF)] / ε_protein |
| Cy5 Concentration (M) | C_Cy5 | A650 / ε_Cy5 |
| Degree of Labeling | DOL | C_Cy5 / C_prot |
Visualizations
Experimental Workflow
Caption: Workflow for labeling proteins with this compound.
Signaling Pathway Analogy: Labeling Reaction
Caption: Schematic of the protein labeling reaction.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Cy5 Protein Labeling Kit, Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. mesoscale.com [mesoscale.com]
- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
Application Notes and Protocols for Biotin-PEG-Cy5 Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the use of Biotin-PEG-Cy5 in various biological staining applications. Biotin-PEG-Cy5 is a versatile reagent that combines the high-affinity binding of biotin (B1667282) to streptavidin with the bright, far-red fluorescence of the Cy5 dye, facilitated by a flexible polyethylene (B3416737) glycol (PEG) linker. This combination makes it a valuable tool for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Physicochemical Properties and Handling
Biotin-PEG-Cy5 is a water-soluble reagent with fluorescence excitation and emission maxima typically around 646 nm and 662 nm, respectively. Its fluorescence is largely independent of pH in the physiological range (pH 4 to 10). For optimal performance, it is recommended to store the reagent at -20°C in the dark and to prepare fresh working solutions for each experiment to avoid degradation of the fluorescent dye.
Data Presentation: Recommended Working Concentrations
The optimal working concentration of Biotin-PEG-Cy5 is application-dependent and should be determined empirically for each specific experimental setup. The following tables provide recommended starting concentrations for indirect staining methods using a biotinylated primary or secondary antibody followed by a Cy5-labeled streptavidin, and an estimated starting concentration for direct staining with Biotin-PEG-Cy5.
Table 1: Recommended Starting Concentrations for Indirect Staining (Streptavidin-Cy5)
| Application | Recommended Concentration Range (Streptavidin-Cy5) |
| Immunofluorescence | 0.5 - 10 µg/mL |
| Flow Cytometry | 0.5 - 10 µg/mL[1] |
| Immunohistochemistry | Follow manufacturer's recommended dilution |
Table 2: Estimated Starting Concentrations for Direct Staining (Biotin-PEG-Cy5)
| Application | Estimated Starting Concentration (Biotin-PEG-Cy5) | Notes |
| Direct Cell Staining (e.g., of streptavidin-expressing cells) | 0.5 - 10 µg/mL | This is an estimated range based on protocols for similarly sized fluorescent peptides like EGF-Cy5.[2] Optimal concentration should be determined by titration. |
| In vitro binding assays | 0.1 - 1 µM | Dependent on the affinity of the biotin-streptavidin interaction and the concentration of the target. |
Experimental Protocols
Protocol 1: Indirect Immunofluorescence Staining of Cultured Cells
This protocol describes the use of a biotinylated primary antibody followed by Streptavidin-Cy5 for the detection of a target antigen in fixed and permeabilized cultured cells.
Materials:
-
Biotinylated primary antibody specific to the target antigen
-
Streptavidin-Cy5
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[3]
-
Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody in Blocking Buffer to its predetermined optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Streptavidin-Cy5 Incubation: Dilute the Streptavidin-Cy5 in Blocking Buffer to a final concentration of 0.5-10 µg/mL.[1] Incubate the cells with the Streptavidin-Cy5 solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI, if desired.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for Cy5 and the counterstain.
Protocol 2: Direct Staining of Streptavidin-Expressing Cells via Flow Cytometry
This protocol provides a method for the direct staining of cells that have been engineered to express streptavidin on their surface, using Biotin-PEG-Cy5.
Materials:
-
Streptavidin-expressing cells
-
Biotin-PEG-Cy5
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Control (wild-type) cells not expressing streptavidin
Procedure:
-
Cell Preparation: Harvest and wash the streptavidin-expressing and control cells with Flow Cytometry Staining Buffer.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.
-
Staining: Prepare a working solution of Biotin-PEG-Cy5 in Flow Cytometry Staining Buffer. A starting concentration of 1-5 µg/mL is recommended, but this should be optimized.
-
Incubation: Add the Biotin-PEG-Cy5 solution to the cell suspension and incubate for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound Biotin-PEG-Cy5.
-
Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer equipped with a laser and filter set suitable for Cy5 detection. Compare the fluorescence intensity of the streptavidin-expressing cells to the control cells to determine the specificity of the staining.
Mandatory Visualizations
References
Application Notes and Protocols for Single-Molecule Tracking Using N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in single-molecule tracking (SMT) experiments. This versatile molecule incorporates a Cy5 fluorophore for sensitive detection, a biotin (B1667282) moiety for specific immobilization or targeting via streptavidin, and polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and reduce non-specific interactions.
Introduction to this compound in Single-Molecule Tracking
Single-molecule tracking is a powerful technique that allows for the direct observation of individual molecules in real-time, providing insights into dynamic processes that are often obscured in ensemble measurements. The this compound probe is specifically designed for such applications.
-
Cy5 Fluorophore: A bright and photostable far-red fluorescent dye, ideal for minimizing background autofluorescence in cellular imaging.[1]
-
Biotin: Enables highly specific and robust binding to streptavidin or avidin, which can be immobilized on a surface or conjugated to a target molecule. The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature.
-
PEG Linkers (PEG4 and PEG3): The hydrophilic polyethylene glycol chains increase the solubility of the probe in aqueous buffers and create a passivation layer that minimizes non-specific binding of the probe to surfaces or other biomolecules.[2]
This combination of features makes this compound a valuable tool for a range of SMT applications, including studying protein dynamics on cell membranes, investigating DNA-protein interactions, and probing viral entry mechanisms.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the components of this compound and their application in single-molecule tracking.
| Parameter | Value | Notes |
| Cy5 Fluorophore Properties | ||
| Excitation Maximum | ~646 nm | Optimal excitation with a 633 nm or 640 nm laser.[1] |
| Emission Maximum | ~662 nm | Emission should be collected with a long-pass filter around 660 nm.[1] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | High coefficient contributes to the brightness of the fluorophore.[1] |
| Photostability | Moderate; can be enhanced | Prone to photobleaching, which can be mitigated with oxygen scavenging systems and triplet-state quenchers.[3] |
| Streptavidin-Biotin Interaction Kinetics | ||
| Association Rate Constant (k_on) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | The bond formation between biotin and streptavidin is rapid.[4][5] |
| Dissociation Constant (K_d) | ~10⁻¹⁴ - 10⁻¹⁵ M | One of the strongest known non-covalent interactions in biology. |
| Single-Molecule Tracking Parameters | ||
| Typical Localization Precision | 20-40 nm | Dependent on signal-to-noise ratio and the number of photons collected. |
| Typical Temporal Resolution | 10-100 ms | Limited by camera frame rate and the need to collect sufficient photons. |
Experimental Protocols
Protocol for Labeling a Protein of Interest (POI) with this compound
This protocol outlines the steps for labeling a purified protein containing a reactive group (e.g., a primary amine on a lysine (B10760008) residue) with an NHS-ester derivative of the probe.
Materials:
-
Purified Protein of Interest (POI) in an amine-free buffer (e.g., PBS, HEPES).
-
This compound, NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
1 M Sodium Bicarbonate solution.
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
-
Reaction tubes.
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze the POI into an amine-free buffer (e.g., 1x PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris will compete with the labeling reaction.
-
-
Prepare the Dye Stock Solution:
-
Dissolve the this compound, NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the 1 M sodium bicarbonate solution to the protein solution to achieve a final concentration of 100 mM. This will raise the pH to ~8.3, which is optimal for the NHS ester reaction.
-
Add the dissolved Cy5 probe to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., 1x PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye) where A_max is the absorbance at the Cy5 maximum, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, respectively, and CF is a correction factor for the dye's absorbance at 280 nm.
-
Protocol for Surface Passivation and Immobilization for in vitro SMT
This protocol describes the preparation of a glass surface for immobilizing biotinylated molecules for SMT using a streptavidin-coated surface.[6]
Materials:
-
Glass coverslips.
-
Potassium Hydroxide (KOH).
-
(3-Aminopropyl)triethoxysilane (APTES).
-
Methoxy-PEG-Succinimidyl Valerate (mPEG-SVA).
-
Biotin-PEG-Succinimidyl Valerate (Biotin-PEG-SVA).
-
Sodium Bicarbonate buffer (100 mM, pH 8.5).
-
Streptavidin solution (0.1 mg/mL in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
Procedure:
-
Cover Slip Cleaning:
-
Sonicate coverslips in methanol for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water and dry with nitrogen gas.
-
Treat with a fresh piranha solution (3:1 sulfuric acid to hydrogen peroxide) for 10 minutes (use extreme caution). Alternatively, a plasma cleaner can be used.
-
-
Silanization:
-
Immerse the cleaned coverslips in a 2% (v/v) solution of APTES in acetone (B3395972) for 1 minute.
-
Rinse with acetone and then deionized water.
-
Bake at 110°C for 15 minutes.
-
-
PEGylation:
-
Prepare a solution of mPEG-SVA and Biotin-PEG-SVA in 100 mM sodium bicarbonate buffer. A ratio of 100:1 (mPEG:Biotin-PEG) is a good starting point.
-
Incubate the silanized coverslips with the PEG solution for at least 3 hours at room temperature in a humid chamber.
-
Rinse thoroughly with deionized water and dry with nitrogen gas.
-
-
Streptavidin Coating:
-
Incubate the PEGylated coverslips with a 0.1 mg/mL streptavidin solution for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with a blocking buffer for 30 minutes to minimize non-specific binding.
-
Rinse with PBS. The surface is now ready for the immobilization of your biotinylated and Cy5-labeled molecule.
-
Protocol for Live-Cell Single-Molecule Tracking
This protocol provides a general workflow for labeling cell surface proteins and performing SMT in a live-cell context.
Materials:
-
Cells expressing the protein of interest with an accessible labeling site (e.g., a SNAP-tag, HaloTag, or an extracellular domain with primary amines).
-
This compound probe.
-
Streptavidin-conjugated quantum dots or organic dyes (if using an indirect labeling approach).
-
Live-cell imaging medium.
-
TIRF or HILO microscopy setup.
Procedure:
-
Cell Culture and Plating:
-
Culture cells to an appropriate confluency on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
-
Labeling:
-
Direct Labeling (if POI has a reactive group): Incubate cells with the this compound probe (NHS ester form for primary amines) at a low concentration (e.g., 10-100 nM) in imaging medium for 15-30 minutes at 37°C.
-
Indirect Labeling (e.g., via SNAP-tag/HaloTag): First, label the tag with a biotinylated substrate. Then, incubate with streptavidin conjugated to Cy5. This multi-step process can help to amplify the signal.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed imaging medium to remove any unbound probe.
-
-
Imaging:
-
Mount the sample on the microscope stage, ensuring the temperature and CO₂ levels are maintained.
-
Use a TIRF (Total Internal Reflection Fluorescence) or HILO (Highly Inclined and Laminated Optical sheet) illumination to excite the Cy5 fluorophores in a thin optical section near the coverslip, minimizing background fluorescence.[7]
-
Acquire a time-lapse series of images with a sensitive camera (e.g., EMCCD or sCMOS) at a frame rate of 10-100 Hz. Adjust the laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
-
Data Analysis:
-
Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ, u-track) to localize the fluorescent spots in each frame and link them into trajectories.
-
Analyze the trajectories to extract quantitative information such as diffusion coefficients, confinement radii, and binding kinetics.
-
Visualizations
Signaling Pathway Example: Receptor Dimerization
This diagram illustrates a simplified signaling pathway where the binding of a ligand induces the dimerization of a receptor on the cell surface. This process can be tracked by labeling the receptor with this compound and observing the co-localization and co-diffusion of individual receptor molecules.
Caption: Ligand-induced receptor dimerization signaling pathway.
Experimental Workflow: In Vitro Single-Molecule Pull-Down
This diagram outlines the key steps in an in vitro single-molecule pull-down experiment to study the interaction between a Cy5-labeled protein and a biotinylated DNA molecule immobilized on a streptavidin-coated surface.
Caption: Workflow for an in vitro single-molecule pull-down experiment.
Logical Relationship: Data Analysis Pipeline
This diagram shows the logical flow of a typical data analysis pipeline for single-molecule tracking experiments, from raw image acquisition to the extraction of meaningful biophysical parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Photostability of Unimolecular Submersible Nanomachines: Toward Single-Molecule Tracking in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monitoring of real-time streptavidin-biotin binding kinetics using droplet microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for generation and regeneration of PEG-passivated slides for single-molecule measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for single-molecule labeling and tracking of bacterial cell division proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Biotin-PEG-Cy5 as a Multifunctional PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific disease-causing proteins by co-opting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are composed of three distinct parts: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6]
The linker is a critical component, as its composition, length, and attachment points significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency.[7] Polyethylene glycol (PEG) linkers are frequently used to improve the solubility and cell permeability of PROTACs.[4][8] The incorporation of functional moieties into the linker creates powerful tool compounds for research and development. This document details the application of a trifunctional Biotin-PEG-Cy5 linker in PROTAC synthesis and evaluation, enabling simultaneous protein degradation, fluorescent tracking, and affinity-based biochemical analysis.
Core Advantages of a Biotin-PEG-Cy5 Linker
-
Fluorescent Labeling (Cy5): The cyanine (B1664457) 5 (Cy5) fluorophore allows for direct visualization and quantification of the PROTAC in various assays. This is invaluable for studying cellular uptake, subcellular localization, and distribution using techniques like confocal microscopy and flow cytometry.[9][10]
-
Affinity Handle (Biotin): Biotin's high-affinity interaction with streptavidin (Kd ~ 10⁻¹⁵ M) provides a robust method for affinity purification.[11] This can be used to pull down the PROTAC from cell lysates to confirm the formation of the ternary complex (PROTAC, POI, and E3 ligase components) or to identify off-target interactions.[12][13]
-
Enhanced Physicochemical Properties (PEG): The PEG component improves aqueous solubility and can enhance cell permeability, which are often challenges in PROTAC development.[3][8] The flexible nature of the PEG chain allows for systematic tuning of the linker length to optimize ternary complex formation.[4][5]
Signaling Pathway and Experimental Logic
The diagrams below illustrate the fundamental mechanism of a PROTAC and the experimental workflow enabled by the Biotin-PEG-Cy5 linker.
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Caption: Modular workflow for synthesizing a Biotin-PEG-Cy5 PROTAC.
Caption: Integrated experimental workflow using the trifunctional PROTAC.
Data Presentation
Quantitative data is essential for characterizing a novel PROTAC. The following tables provide examples of key parameters.
Table 1: Physicochemical Properties of an Exemplary Biotin-PEGn-Cy5 Linker This table outlines the typical specifications for a commercially available linker.
| Parameter | Value | Source |
| Molecular Weight (MW) | ~1137 g/mol | [14] |
| Purity (HPLC) | >95% | N/A |
| PEG Units (n) | 3-5 | [14] |
| Excitation Maximum (Ex) | ~649 nm | [14] |
| Emission Maximum (Em) | ~671 nm | [14] |
| Solubility | Water, DMSO, DMF | [14] |
| Reactive Group | NHS Ester, Azide, Alkyne, etc. | [15][16] |
Table 2: Illustrative Biological Activity Profile of a Resulting PROTAC This table presents hypothetical but representative data for a PROTAC developed using the linker. DC₅₀ is the concentration for 50% degradation, and Dₘₐₓ is the maximum degradation level.
| Parameter | Target Protein: BRD4 | E3 Ligase: CRBN | Notes |
| Degradation | |||
| DC₅₀ (nM) | 15 | N/A | Lower values indicate higher potency. |
| Dₘₐₓ (%) | 95 | N/A | Represents efficacy of degradation. |
| Binding Affinity | |||
| Kd vs. Target (nM) | 120 | N/A | Measured by techniques like FP or ITC. |
| Kd vs. E3 Ligase (nM) | N/A | 1500 | Weaker binding is common for E3 ligands. |
| Cellular Activity | |||
| Cell Permeability | High | N/A | Assessed via Cy5 fluorescence intensity. |
| Ternary Complex Formation | Confirmed | Confirmed | Validated by streptavidin pulldown.[17] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for coupling a Biotin-PEG-Cy5 linker containing an N-hydroxysuccinimide (NHS) ester to a POI ligand containing a primary or secondary amine.
Reagents and Materials:
-
POI Ligand-Amine (1.0 eq)
-
Biotin-PEG-Cy5-NHS Ester (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis, magnetic stirrer
-
HPLC and LC-MS for purification and analysis
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI Ligand-Amine in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature. This acts as a non-nucleophilic base to deprotonate the amine.
-
In a separate vial, dissolve the Biotin-PEG-Cy5-NHS Ester in a minimal amount of anhydrous DMF.
-
Add the linker solution dropwise to the POI ligand solution.
-
Protect the reaction from light (due to the Cy5 dye) and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Upon completion, the crude product can be purified using reverse-phase preparative HPLC to yield the final, highly pure PROTAC.
-
Confirm the identity and purity of the final compound by LC-MS and ¹H NMR.
This is a generalized protocol; subsequent steps would involve coupling the other end of the linker to the E3 ligase ligand, often using orthogonal chemistry like click chemistry if the linker is appropriately functionalized.[4][18]
Protocol 2: Analysis of Cellular Uptake by Confocal Microscopy
This protocol allows for the visualization of PROTAC entry and localization within cells.
Reagents and Materials:
-
Cells of interest (e.g., MCF-7 breast cancer cells) seeded on glass-bottom dishes
-
Biotin-PEG-Cy5 PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Hoechst 33342 stain (for nuclei)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixing
-
Confocal microscope with appropriate laser lines (e.g., 633 nm for Cy5, 405 nm for Hoechst)
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the desired concentration of the Biotin-PEG-Cy5 PROTAC (e.g., 100 nM) in complete medium. Include a DMSO-only vehicle control.
-
Incubate for the desired time period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
Wash the cells three times with ice-cold PBS to remove extracellular PROTAC.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Counterstain the nuclei by incubating with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes.
-
Wash twice with PBS.
-
Add fresh PBS to the dish and image using a confocal microscope. The red channel will detect the Cy5-labeled PROTAC, and the blue channel will show the nuclei.[19]
Protocol 3: Streptavidin Pulldown Assay to Confirm Ternary Complex Formation
This protocol validates that the PROTAC induces an interaction between the POI and the E3 ligase in a cellular context.[12][17]
Reagents and Materials:
-
Cells treated with Biotin-PEG-Cy5 PROTAC, a negative control PROTAC, and vehicle (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE loading buffer
-
Primary antibodies against the POI, the E3 ligase (e.g., anti-CRBN), and a loading control (e.g., anti-Actin)
-
Appropriate secondary antibodies for Western blotting
Procedure:
-
Treat cells with the PROTAC (e.g., 100 nM for 4 hours). Include relevant controls.
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Equilibrate the streptavidin-coated magnetic beads by washing them three times with lysis buffer.
-
Incubate a portion of the cell lysate (e.g., 500 µg of total protein) with the equilibrated streptavidin beads overnight at 4°C with gentle rotation.
-
Save a small aliquot of the lysate as the "Input" control before adding beads.
-
The next day, use a magnetic stand to collect the beads. Discard the supernatant.
-
Wash the beads five times with cold wash buffer to remove non-specific binders.
-
After the final wash, elute the bound proteins by adding 2x SDS-PAGE loading buffer and boiling for 10 minutes.
-
Analyze the input and eluted samples by SDS-PAGE and Western blotting, probing for the POI and the E3 ligase. A successful pulldown will show the presence of both the POI and the E3 ligase only in the sample treated with the functional Biotin-PEG-Cy5 PROTAC.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. The PROTAC technology in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cy5 Biotin | BroadPharm [broadpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reducing high background with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
Welcome to the technical support center for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with high background in your experiments.
Troubleshooting Guide: Reducing High Background
High background fluorescence can mask your specific signal and lead to inaccurate results. The following guide provides a systematic approach to identifying and resolving the common causes of high background when using this compound.
Issue: High background fluorescence observed in the sample.
| Potential Cause | Recommended Troubleshooting Steps |
| 1. Suboptimal Reagent Concentration | Titrate the this compound probe. Using an excessively high concentration is a common cause of non-specific binding.[1][2] Perform a concentration gradient experiment to determine the optimal concentration that maximizes the signal-to-noise ratio.[3] |
| 2. Inadequate Washing | Optimize your washing protocol. Insufficient washing can leave unbound probe in the sample.[1][4] Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash.[5][6] Consider adding a low concentration of a non-ionic detergent, such as 0.05% Tween-20, to your wash buffer to help reduce non-specific hydrophobic interactions.[6][7] |
| 3. Ineffective Blocking | Improve the blocking step. Non-specific binding sites on your sample or substrate may not be adequately blocked. Use a high-quality blocking agent like Bovine Serum Albumin (BSA) or casein.[8] For experiments involving streptavidin, if high endogenous biotin (B1667282) is suspected, consider a sequential blocking step with avidin (B1170675) followed by biotin.[9][10] |
| 4. Reagent Aggregation | Centrifuge the probe before use. Aggregates of the fluorescent conjugate can lead to punctate and high background.[3][11] Before dilution, centrifuge the stock solution of this compound at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates.[3] |
| 5. Sample Autofluorescence | Assess and mitigate autofluorescence. Your cells or tissue may have intrinsic fluorescence.[1][2] Include an unstained control sample in your experiment to determine the level of autofluorescence.[3] Since Cy5 is a far-red fluorophore, it is already in a spectral region with typically lower autofluorescence.[12] However, if autofluorescence is still an issue, you may need to consider post-acquisition image processing or the use of a spectral unmixing system. |
| 6. Endogenous Biotin | Block endogenous biotin. Some tissues and cells have high levels of endogenous biotin, which can be bound by streptavidin-based detection systems.[9][13] Utilize an avidin/biotin blocking kit to saturate these endogenous sites before applying your biotinylated probe.[9][10] |
| 7. Non-Specific Cy5 Binding | Address potential cyanine (B1664457) dye interactions. In some cell types, like monocytes and macrophages, the Cy5 dye itself can exhibit non-specific binding, potentially through Fc receptors.[13][14] Ensure your blocking buffer is appropriate for your sample type, and if working with immune cells, consider adding an Fc receptor block. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG linker in this compound?
The polyethylene (B3416737) glycol (PEG) linker serves two main purposes. First, it provides a flexible spacer that minimizes steric hindrance, allowing the biotin and Cy5 moieties to interact effectively with streptavidin and be detected, respectively.[12][15] Second, PEG is hydrophilic and helps to reduce non-specific hydrophobic interactions between the probe and other surfaces, which can contribute to lower background.[16]
Q2: At what wavelengths should I excite this compound and detect its emission?
Cy5 is a far-red fluorophore. For optimal detection, use an excitation source near its absorption maximum of ~646 nm and an emission filter centered around its emission maximum of ~662 nm.[12]
Q3: Can I use this probe for live-cell imaging?
The suitability for live-cell imaging will depend on the specific experimental design. The probe itself is not inherently cell-permeable. If your target is on the cell surface, it can be used for live-cell staining. For intracellular targets in live cells, permeabilization would be required, which is often incompatible with cell viability.
Q4: How should I store the this compound probe?
It is recommended to store the probe at -20°C in the dark.[12] Aliquoting the stock solution upon receipt can help to avoid repeated freeze-thaw cycles. Protect the probe from prolonged exposure to light to prevent photobleaching.[17]
Experimental Protocols
General Protocol for a Cell-Based Fluorescence Staining Assay
This protocol provides a general workflow for using this compound in a cell-based assay where the target is recognized by a biotinylated primary antibody, followed by detection with a streptavidin-Cy5 conjugate (as an illustrative example of a common use case).
-
Cell Preparation:
-
Seed cells on a suitable substrate (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
If required for your target, fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
If your target is intracellular, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to minimize non-specific binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute your biotinylated primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three to five times with PBS containing 0.05% Tween-20, with each wash lasting 5 minutes.[6]
-
-
This compound Conjugated Streptavidin Incubation:
-
Dilute the streptavidin-Cy5 conjugate (as a stand-in for direct use of the title compound for illustrative purposes) to its optimal concentration in the blocking buffer. Note: The optimal concentration should be determined by titration, typically in the range of 1-5 µg/mL.
-
Incubate the cells with the diluted streptavidin-Cy5 conjugate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three to five times with PBS containing 0.05% Tween-20, with each wash lasting 5 minutes.
-
Perform a final wash with PBS.
-
-
Imaging:
-
Mount the sample with an appropriate mounting medium.
-
Image the sample using a fluorescence microscope with filter sets appropriate for Cy5 (Excitation: ~646 nm, Emission: ~662 nm).[12]
-
Visualizations
Caption: A generalized experimental workflow for fluorescence-based assays.
Caption: Common causes of high background in fluorescence experiments.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. How do I reduce high background in my FISH assay? [ogt.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. youtube.com [youtube.com]
- 8. nanomicronspheres.com [nanomicronspheres.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. youtube.com [youtube.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. sanguinebio.com [sanguinebio.com]
- 14. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 15. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 16. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cy5 Protein Labeling Kit, Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
How to prevent non-specific binding of Biotin-PEG-Cy5
Welcome to the technical support center for Biotin-PEG-Cy5 and related applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding in their experiments.
Troubleshooting Guide: High Background and Non-Specific Binding
Initial Assessment: Identifying the Source of Non-Specific Binding
A critical first step is to perform a set of control experiments to pinpoint the source of the high background.
Experimental Workflow for Troubleshooting Non-Specific Binding
Troubleshooting weak signal in Cy5 fluorescence microscopy
Welcome to the technical support center for Cy5 fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to weak signal intensity in their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a weak or absent Cy5 signal?
A weak or nonexistent Cy5 signal can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues with the labeling process, problems with the sample itself, suboptimal imaging parameters, or inherent properties of the Cy5 dye.[1] Common culprits include inefficient labeling of the target molecule, photobleaching (the irreversible destruction of the fluorophore by light), fluorescence quenching (a process where the fluorescence intensity is decreased by interactions with other molecules), and high background noise that obscures the signal.[2][3][4]
Q2: How can I determine if my protein or nucleic acid is labeled correctly with Cy5?
Proper labeling is critical for a strong signal. If you are performing your own conjugations, it's important to use the correct reactive form of the dye, such as Cy5 NHS ester for labeling primary amines on proteins.[1] The degree of labeling (DOL), which is the average number of dye molecules per target molecule, should be optimized. A typical DOL for antibodies is between 3 and 7.[2] Over-labeling can lead to self-quenching and a weaker signal, while under-labeling will naturally result in a dim signal.[5][6] You can verify labeling by measuring the absorbance of your conjugate at both 280 nm (for the protein) and the excitation maximum of Cy5 (~649 nm).[1]
Q3: My Cy5 signal is bright initially but fades quickly during imaging. What is happening and how can I prevent it?
This is a classic sign of photobleaching, where the Cy5 fluorophore is damaged by the excitation light.[1] Cy5 can be susceptible to photobleaching, especially with high-intensity laser illumination.[4] To minimize this effect:
-
Reduce Excitation Intensity: Use the lowest laser power that provides a detectable signal.[1]
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector.[1]
-
Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents often contain oxygen scavengers that reduce the rate of photobleaching.[1][4]
-
Consider Photostable Alternatives: For demanding applications, consider more photostable alternatives like Alexa Fluor 647.[4][7]
Q4: What are the optimal microscope settings for imaging Cy5?
To maximize your Cy5 signal, ensure your microscope is properly configured:
-
Excitation Source: Use a laser line that is close to the excitation maximum of Cy5 (~649 nm), such as a 633 nm or 647 nm laser.[2]
-
Filter Sets: Employ a filter set specifically designed for Cy5. This will typically include an excitation filter around 628-640 nm, a dichroic mirror with a cutoff around 660 nm, and an emission filter that captures the peak emission of Cy5 (~670 nm).[8][9] Using a bandpass emission filter can help reduce background noise compared to a longpass filter.[10][11]
-
Detector Settings: Increase the detector gain or exposure time to enhance a weak signal. However, be mindful that this can also amplify background noise.[1]
-
Objective Lens: Use an objective with a high numerical aperture (NA) to collect more light.[1]
Q5: Could my buffer or mounting medium be quenching the Cy5 signal?
Yes, the chemical environment can significantly impact Cy5 fluorescence. While Cy5 is generally stable over a wide pH range (pH 3-10), extreme pH values can affect its performance.[1] Certain buffer components can also cause quenching. For example, Tris-based buffers have been shown to reduce the fluorescence signal of Cy5 compared to PBS.[1] Additionally, some mounting media can be autofluorescent, contributing to high background and a lower signal-to-noise ratio.[1] It is crucial to use a low-fluorescence mounting medium, preferably one containing an antifade reagent.[2]
Troubleshooting Guides
Issue 1: Weak or No Specific Signal
If you are observing a very weak signal that is difficult to distinguish from the background, consider the following troubleshooting steps.
Troubleshooting Workflow for Weak Cy5 Signal
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 8. optolongfilter.com [optolongfilter.com]
- 9. Cy5 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 10. Red Excitation: Cy5 HYQ (Bandpass Emission) | Nikon’s MicroscopyU [microscopyu.com]
- 11. researchgate.net [researchgate.net]
Optimizing antibody concentration with Biotin-PEG-Cy5 staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their antibody concentrations for Biotin-PEG-Cy5 staining.
Frequently Asked Questions (FAQs)
Q1: Why is antibody titration important for Biotin-PEG-Cy5 staining?
A1: Antibody titration is a critical step to determine the optimal concentration of a biotinylated primary antibody and the subsequent streptavidin-Cy5 conjugate.[1][2][3] This process ensures a high signal-to-noise ratio by identifying the concentration that provides the best resolution between positive and negative signals with minimal background staining.[1][2][3] Proper titration helps to avoid issues like non-specific binding due to excessive antibody concentration or weak signals from insufficient antibody.[4][5]
Q2: What is the general workflow for a Biotin-PEG-Cy5 staining experiment?
A2: The general workflow involves cell preparation, blocking, incubation with a biotinylated primary antibody, washing, incubation with a streptavidin-Cy5 conjugate, further washing, and finally, analysis (e.g., via flow cytometry or fluorescence microscopy). Each step requires careful optimization to achieve the best results.
Q3: Should I titrate the biotinylated primary antibody or the streptavidin-Cy5 first?
A3: It is best practice to first titrate the streptavidin-Cy5 conjugate with a fixed, manufacturer-recommended concentration of the biotinylated primary antibody.[6][7] Once the optimal concentration of streptavidin-Cy5 is determined, you can then perform a titration of the biotinylated primary antibody to find the best signal with the lowest background.[6][7]
Q4: Can I pre-mix my biotinylated antibody with streptavidin-Cy5 before staining?
A4: Yes, pre-mixing the biotinylated antibody and streptavidin-Cy5 to form a complex before adding it to the cells is a possible one-step staining method.[7] This can save time compared to the traditional two-step sequential incubation.[7] However, the optimal molar ratio of antibody to streptavidin for the pre-mix needs to be determined empirically.[7]
Troubleshooting Guide
Problem 1: Weak or No Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Antibody Concentration | Perform a thorough titration of both the biotinylated primary antibody and the streptavidin-Cy5 conjugate to determine their optimal concentrations.[4][5] Start with the manufacturer's recommended concentration and perform serial dilutions.[8][9] |
| Suboptimal Incubation Time or Temperature | Increase the incubation time for the primary antibody and/or the streptavidin-Cy5 conjugate.[5] Incubations can be performed at 4°C overnight for enhanced signal.[3][10] |
| Inactive Reagents | Ensure proper storage of antibodies and streptavidin-Cy5 at recommended temperatures and protected from light.[10] Avoid repeated freeze-thaw cycles. |
| Low Target Antigen Expression | Confirm the expression of the target antigen on your cells using a positive control.[4] Consider using a signal amplification system if the target is known to have low expression.[11] |
| Issues with Fixation/Permeabilization | If staining intracellular targets, ensure the fixation and permeabilization protocol is appropriate for the antibody and target.[4] Some epitopes are sensitive to certain fixatives. |
| Photobleaching of Cy5 | Minimize exposure of stained samples to light.[10] Use an anti-fade mounting medium for microscopy.[10] |
Problem 2: High Background or Non-Specific Staining
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Excessive Antibody Concentration | Titrate the primary antibody and streptavidin-Cy5 to find the lowest concentration that still provides a bright positive signal.[4][12] |
| Inadequate Blocking | Increase the concentration or incubation time of the blocking buffer.[13] Use a blocking buffer containing serum from the same species as the secondary detection reagent (if applicable) or commercially available protein blockers.[13] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody and streptavidin incubations to remove unbound reagents.[4][5] |
| Endogenous Biotin (B1667282) | If working with tissues known for high endogenous biotin (e.g., kidney, liver), use an avidin/biotin blocking kit before applying the primary antibody.[13][14] |
| Fc Receptor Binding | If using primary antibodies with an Fc region, block Fc receptors on immune cells (e.g., macrophages, B cells) using an Fc receptor blocking reagent.[15] |
| Dead Cells | Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from the analysis.[15] |
Experimental Protocols
Protocol 1: Antibody Titration for Flow Cytometry
This protocol outlines the steps for titrating a biotinylated primary antibody followed by streptavidin-Cy5.
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells.
-
Determine the cell concentration and aliquot approximately 1 x 10^6 cells per tube.[9]
-
Include an unstained control and a "streptavidin-Cy5 only" control.
-
-
Biotinylated Primary Antibody Dilution Series:
-
Primary Antibody Incubation:
-
Centrifuge the cell aliquots and discard the supernatant.
-
Resuspend each cell pellet in 50 µL of the corresponding antibody dilution.
-
Incubate for 20-40 minutes on ice, protected from light.[8]
-
-
Washing:
-
Add 1-2 mL of staining buffer to each tube and centrifuge at 400 xg for 5 minutes at 4°C.[8]
-
Aspirate the supernatant. Repeat the wash step once.
-
-
Streptavidin-Cy5 Incubation:
-
Final Washes and Analysis:
-
Repeat the washing steps as described in step 4.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., 0.5 mL of PBS).
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Calculate the Stain Index (SI) for each antibody concentration. The SI is a measure of the separation between the positive and negative populations.
-
Plot the SI against the antibody concentration to determine the optimal dilution that gives the highest SI.
-
Stain Index Calculation:
Stain Index = (Median Fluorescence Intensity of Positive Population - Median Fluorescence Intensity of Negative Population) / (2 * Standard Deviation of Negative Population)
Quantitative Data Summary
Table 1: Typical Concentration Ranges for Antibody Titration
| Reagent | Starting Concentration Range | Typical Dilution Series |
| Biotinylated Primary Antibody | 0.1 - 10 µg/mL (or manufacturer's recommendation) | 1:50, 1:100, 1:200, 1:400, 1:800[9] |
| Streptavidin-Cy5 | 0.5 - 10 µg/mL | 1:100, 1:200, 1:400, 1:800, 1:1600 |
Table 2: Recommended Incubation Parameters
| Step | Incubation Time | Incubation Temperature |
| Blocking | 10 - 60 minutes | Room Temperature or 4°C |
| Primary Antibody Incubation | 20 - 60 minutes (or overnight) | 4°C (on ice)[1][8] |
| Streptavidin-Cy5 Incubation | 20 - 30 minutes | 4°C (on ice)[8] |
Visual Guides
Experimental Workflow
Caption: Workflow for Biotin-PEG-Cy5 Staining.
Troubleshooting Logic
References
- 1. Antibody Titration Protocol | Leinco Technologies [leinco.com]
- 2. welcome.cytekbio.com [welcome.cytekbio.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 9. health.uconn.edu [health.uconn.edu]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. bma.ch [bma.ch]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching when using N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent labeling reagent that contains a Cy5 fluorophore, a biotin (B1667282) molecule for binding to streptavidin, and polyethylene (B3416737) glycol (PEG) linkers.[1][2][3] The PEG linkers are hydrophilic and increase the solubility of the molecule in aqueous solutions.[1][2] The key spectral properties of the Cy5 core are:
| Property | Wavelength (nm) |
| Excitation Maximum | ~649-650 nm[4][5] |
| Emission Maximum | ~666-671 nm[5][6] |
Q2: What is photobleaching and why is it a significant issue for Cy5?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[7] For cyanine (B1664457) dyes like Cy5, this process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye.[7][8] This results in a progressive decrease in the fluorescent signal during an experiment, which can compromise the quality and reliability of the data, especially in applications requiring prolonged or intense light exposure such as single-molecule studies.[7]
Q3: What are the primary factors that accelerate the photobleaching of Cy5?
Several factors can increase the rate of Cy5 photobleaching:
-
High Excitation Light Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, a greater likelihood of photodamage.[7][9]
-
Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching as it interacts with the excited triplet state of Cy5 to produce damaging ROS.[7][8][10]
-
Local Chemical Environment: The pH and composition of the imaging buffer can influence the photostability of Cy5.[7][11] While Cy5 is relatively stable over a broad pH range (pH 4 to 10), extreme conditions can affect its performance.[12]
-
Intrinsic Properties of the Dye: Cyanine dyes like Cy5 can undergo photoisomerization, a light-induced change in molecular shape that can lead to non-fluorescent states and increased susceptibility to bleaching.[7]
Q4: Can the PEG and biotin modifications on this compound prevent photobleaching?
The PEG and biotin modifications are primarily designed to improve aqueous solubility and provide a specific binding moiety (biotin), respectively.[1][2] While the local microenvironment created by the PEG chains can subtly influence the dye's photostability, they do not fundamentally alter the susceptibility of the core Cy5 fluorophore to photobleaching. Therefore, standard photobleaching prevention strategies for Cy5 are still essential when using this conjugate.
Troubleshooting Guide
This guide addresses common problems related to Cy5 photobleaching during fluorescence experiments.
Problem: The fluorescent signal fades rapidly during image acquisition.
| Possible Cause | Suggested Solution |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[7][9] Use neutral density filters to attenuate the light source if necessary.[9] |
| Prolonged Exposure Time | Decrease the exposure time for each image. For time-lapse experiments, increase the interval between acquisitions.[13] |
| Presence of Oxygen | Incorporate an oxygen scavenging system (e.g., glucose oxidase and catalase) into your imaging buffer to remove dissolved oxygen.[10][14] |
| Inappropriate Imaging Buffer | Use a well-buffered solution within the optimal pH range for Cy5 (typically pH 7.0-8.0). Consider using a commercial antifade mounting medium or adding antifade reagents to your buffer.[7][15] |
| Sub-optimal Imaging Setup | Use a high numerical aperture (NA) objective to collect more of the emitted light, allowing for lower excitation power. Ensure your microscope's filters are optimized for Cy5 excitation and emission wavelengths.[16] |
Problem: Low signal-to-noise ratio (SNR).
| Possible Cause | Suggested Solution |
| Weak Initial Signal | Optimize the labeling density of your target molecule with this compound. Be cautious of over-labeling, which can lead to self-quenching.[7] |
| High Background Fluorescence | Use high-quality, clean coverslips and slides to minimize background.[7] If applicable, use a blocking buffer to reduce non-specific binding.[16] |
| Autofluorescence | Image an unlabeled control sample to assess the level of autofluorescence from your sample. If significant, consider using spectral unmixing techniques if your imaging system supports it. |
Quantitative Data on Photostability
The photostability of Cy5 can be significantly improved by the use of various antifade reagents. The table below summarizes the relative performance of some common antifade agents.
| Antifade Reagent/System | Typical Concentration | Mechanism of Action | Relative Improvement in Photostability |
| n-propyl gallate (NPG) | 1-2% (w/v) | Free radical scavenger | Moderate |
| p-phenylenediamine (PPD) | 0.1-1% (w/v) | Free radical scavenger | High |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 2.5% (w/v) | Triplet state quencher | Moderate to High |
| Trolox | 0.1-1 mM | Triplet state quencher, ROS scavenger[17] | High |
| Oxygen Scavenging System (Glucose Oxidase/Catalase) | Varies | Enzymatic removal of oxygen[10][14] | Very High |
Note: The effectiveness of antifade reagents can be system-dependent. It is recommended to empirically determine the optimal reagent and concentration for your specific application.
Experimental Protocols
Protocol 1: Preparation of an Antifade Mounting Medium
This protocol describes the preparation of a common glycerol-based antifade medium containing n-propyl gallate (NPG).
Materials:
-
Phosphate-buffered saline (PBS), 10X solution
-
n-propyl gallate (NPG)
-
Deionized water
-
pH meter
Procedure:
-
Prepare a 1X PBS solution from the 10X stock.
-
Dissolve NPG in glycerol to a final concentration of 2% (w/v). This may require gentle heating and stirring.
-
Add 1 part of 10X PBS to 9 parts of the glycerol/NPG solution.
-
Adjust the pH of the final solution to 7.4 using NaOH or HCl.
-
Store the antifade mounting medium at 4°C, protected from light.
Protocol 2: Imaging with an Oxygen Scavenging System
This protocol outlines the preparation of an imaging buffer containing a glucose oxidase and catalase oxygen scavenging system.
Materials:
-
Imaging buffer (e.g., Tris-HCl, HEPES)
-
Glucose
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
Procedure:
-
Prepare your desired imaging buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Immediately before your imaging session, add the following components to the imaging buffer to the specified final concentrations:
-
Glucose: 10 mM
-
Glucose oxidase: 0.5 mg/mL
-
Catalase: 0.04 mg/mL
-
-
Mix gently and use the buffer for your experiment. The oxygen scavenging activity is most effective when the sample is in a sealed chamber to limit the influx of atmospheric oxygen.
Visualizations
Caption: The primary pathway of Cy5 photobleaching.
Caption: Experimental workflow for minimizing photobleaching.
References
- 1. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 2. This compound [myskinrecipes.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cy5 Biotin | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. How do I reduce sample exposure in order to minimize photobleaching? | AAT Bioquest [aatbio.com]
- 14. academic.oup.com [academic.oup.com]
- 15. emsdiasum.com [emsdiasum.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Blocking Endogenous Biotin in Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and blocking endogenous biotin (B1667282) in tissue samples to prevent false-positive results in immunohistochemistry (IHC) and other avidin-biotin-based detection systems.
Frequently Asked Questions (FAQs)
Q1: What is endogenous biotin and why is it a problem in IHC?
Biotin, also known as Vitamin H, is a coenzyme present in all living cells and is involved in many metabolic reactions.[1][2] In immunohistochemistry (IHC), the high-affinity interaction between biotin and avidin (B1170675) (or its analogs like streptavidin) is commonly used for signal amplification.[1][3] However, the presence of naturally occurring biotin (endogenous biotin) in tissues can lead to non-specific binding of avidin- or streptavidin-based detection reagents, resulting in high background staining and false-positive results.[4][5]
Q2: Which tissues have high levels of endogenous biotin?
Tissues rich in mitochondria and those with high metabolic activity tend to have high concentrations of endogenous biotin. These include:
Q3: Does tissue preparation affect the levels of endogenous biotin?
Yes, tissue preparation can significantly impact the detectability of endogenous biotin.
-
Frozen (cryostat) sections generally exhibit higher levels of endogenous biotin activity compared to formalin-fixed paraffin-embedded (FFPE) tissues.[1][5]
-
Formalin fixation and paraffin (B1166041) embedding can mask some endogenous biotin.[5]
-
Heat-Induced Epitope Retrieval (HIER) , a common step in IHC for FFPE tissues, can unmask and increase the detectable levels of endogenous biotin, potentially leading to false positives.[1][5]
Q4: How can I determine if my tissue has an endogenous biotin problem?
To check for the presence of endogenous biotin, you can run a negative control experiment. After deparaffinization and rehydration (for FFPE) or fixation (for frozen), incubate your tissue section with only the streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) followed by the chromogenic substrate (e.g., DAB).[6] The appearance of a signal (e.g., brown color with DAB) indicates the presence of endogenous biotin.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background staining across the entire tissue section. | Endogenous biotin is present in the tissue and binding to the streptavidin-based detection system. | Implement an avidin-biotin blocking step before the primary antibody incubation.[9] Consider using a polymer-based, biotin-free detection system.[10] |
| Non-specific staining in specific cellular compartments (e.g., mitochondria). | High concentration of endogenous biotin in those organelles. | Use an avidin-biotin blocking kit. Ensure the blocking incubation times are sufficient.[11] |
| Background staining appears even after using a blocking kit. | The blocking procedure may be insufficient for tissues with extremely high biotin levels, or the blocking reagents may have lost activity. | Increase the incubation times for the avidin and biotin blocking steps.[11] Ensure the blocking reagents are stored correctly and are not expired. Consider using a biotin-free detection method.[10] |
| False-positive results in tissues known to have high biotin content (e.g., liver, kidney). | Endogenous biotin is likely the culprit. | Always perform an endogenous biotin blocking step for these tissues.[6] Run appropriate negative controls to confirm. |
Experimental Protocols
Protocol 1: Standard Avidin-Biotin Blocking
This is the most common method for blocking endogenous biotin.[2] The principle is to first saturate the endogenous biotin with an excess of unlabeled avidin (or streptavidin). Then, an excess of free biotin is added to saturate the remaining biotin-binding sites on the avidin molecule, preventing it from binding to the biotinylated secondary antibody.[2]
Materials:
-
Avidin solution (e.g., 0.1 mg/mL in PBS)[2]
-
Biotin solution (e.g., 0.5 mg/mL in PBS)[2]
-
Phosphate Buffered Saline (PBS) or Tris Buffered Saline (TBS)
Procedure:
-
After deparaffinization/rehydration (for FFPE) or fixation (for frozen sections), wash the slides with PBS.
-
Incubate the sections with the avidin solution for 10-15 minutes at room temperature.[6][12]
-
Rinse the slides thoroughly with PBS.[12]
-
Incubate the sections with the biotin solution for 10-15 minutes at room temperature.[6][12]
-
Rinse the slides thoroughly with PBS.[12]
-
Proceed with your standard IHC protocol, starting with the primary antibody incubation.[6]
Protocol 2: Alternative Biotin-Free Detection System
For tissues with exceptionally high levels of endogenous biotin where blocking may be insufficient, using a polymer-based detection system that does not rely on the avidin-biotin interaction is a highly effective alternative.[10] These systems use a polymer backbone conjugated with multiple enzyme molecules and secondary antibodies, providing high sensitivity without the risk of endogenous biotin interference.
Visualizations
Experimental Workflow: Standard Avidin-Biotin Blocking
Caption: Workflow for Immunohistochemistry with Endogenous Biotin Blocking.
Logical Relationship: The Problem of Endogenous Biotin
Caption: How Endogenous Biotin Causes False-Positive Staining in IHC.
References
- 1. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Methods to Block Endogenous Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. TechTip: Biotin and IHC Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 7. Basics of the Blocking Step in IHC [nsh.org]
- 8. Endogenous biotin in rat brain: implications for false-positive results with avidin-biotin and streptavidin-biotin techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biossusa.com [biossusa.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. biocare.net [biocare.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Improving signal-to-noise ratio in immunofluorescence with Cy5
Welcome to the technical support center for optimizing your immunofluorescence (IF) experiments using Cy5. This resource is tailored for researchers, scientists, and drug development professionals to enhance signal-to-noise ratio (SNR) and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using Cy5 for immunofluorescence?
Cy5 is a far-red fluorescent dye with excitation and emission maxima around 649 nm and 670 nm, respectively.[1] Its main advantage is that it helps to avoid the natural autofluorescence inherent in many biological samples, which is most prominent in the blue and green regions of the spectrum.[2] By shifting to the far-red, the specific signal from Cy5 is more easily distinguished from the background glow of cells or tissue, leading to a cleaner signal and a higher signal-to-noise ratio.[2]
Q2: How does Cy5 compare to Alexa Fluor 647?
Both Cy5 and Alexa Fluor 647 are far-red dyes with similar spectral properties. However, Alexa Fluor 647 generally exhibits greater photostability and brightness in conjugates.[1][3] Alexa Fluor 647 conjugates are often significantly more fluorescent than Cy5 conjugates, especially at high degrees of labeling, as Cy5 is more prone to self-quenching.[3][4] For demanding applications requiring high photostability or for quantitative imaging, Alexa Fluor 647 is often considered the superior choice.[5]
Q3: What are the optimal excitation and emission wavelengths for Cy5?
For optimal performance, Cy5 should be excited at approximately 649 nm and its emission collected around 670 nm.[1] It is crucial to ensure your microscope's lasers and filter sets are aligned with these wavelengths to maximize signal detection and minimize bleed-through.[1]
Q4: How can I prevent photobleaching of Cy5?
Photobleaching, the irreversible fading of a fluorophore, can be a significant issue. To minimize photobleaching of Cy5, consider the following strategies:
-
Use Antifade Reagents: Mount your samples in a high-quality antifade mounting medium. These reagents contain chemicals that quench the reactive triplet state of the fluorophore and scavenge reactive oxygen species.[6]
-
Optimize Imaging Parameters: Use the lowest possible excitation light intensity and the shortest exposure times that still provide a detectable signal.[6][7]
-
Control the Chemical Environment: Employ oxygen scavenging systems in your imaging buffer to reduce the formation of damaging reactive oxygen species.[6]
Q5: Is the fluorescence of Cy5 sensitive to its environment?
The fluorescence intensity of Cy5 is generally stable and insensitive to pH in the range of 3 to 10.[7] However, the performance of fluorescent dyes can be influenced by the local environment, including the solvent and the biomolecule to which they are conjugated.[8]
Troubleshooting Guides
This section provides solutions to common issues encountered during immunofluorescence experiments with Cy5 conjugates.
Issue 1: High Background or Non-Specific Staining
A high background can obscure your specific signal, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
-
Antibody Concentration Too High: An excessive concentration of the primary or Cy5-conjugated secondary antibody is a common cause of high background.[9][10]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites can lead to high background.[9]
-
Solution: Use an effective blocking buffer and ensure sufficient incubation time. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[9][12] For example, if you are using a goat anti-mouse secondary antibody, normal goat serum is a suitable blocking agent.[9]
-
-
Insufficient Washing: Inadequate washing after antibody incubations can leave unbound antibodies, contributing to background noise.[2][10]
-
Solution: Increase the number or duration of wash steps. Using a buffer containing a mild detergent like Tween-20 (e.g., PBS-T) can help remove non-specifically bound antibodies.[13]
-
-
Autofluorescence: Biological specimens can exhibit natural fluorescence (autofluorescence), which can be a major source of background noise.[2][14]
-
Free Dye in Conjugate: If you conjugated your own antibody, residual free Cy5 dye can bind non-specifically to cellular components.
-
Solution: Ensure that all unconjugated dye is removed after the labeling reaction through a purification method like column chromatography.
-
Troubleshooting Workflow for High Background
Caption: A flowchart for systematically troubleshooting high background fluorescence.
Issue 2: Weak or No Specific Signal
A weak signal can be difficult to distinguish from background noise, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
-
Low Target Expression: The target protein may be expressed at low levels in your sample.
-
Solution: Confirm target expression using a validated method like Western blot or by including a positive control cell line or tissue.[15] Consider using a signal amplification strategy, such as an indirect immunofluorescence approach (primary antibody followed by a Cy5-labeled secondary antibody).[2]
-
-
Suboptimal Antibody Dilution: The concentration of the primary or secondary antibody may be too low.
-
Solution: Perform a titration experiment to find the optimal antibody concentration.[2]
-
-
Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or handling.
-
Inappropriate Fixation: The fixation method may be masking the epitope of interest.
-
Solution: Optimize the fixation protocol. Aldehyde fixatives like paraformaldehyde can sometimes modify epitopes.[10] Consider trying alternative fixatives like cold methanol (B129727) or acetone, but be aware that these can affect cellular morphology.[9]
-
-
Incorrect Filter Sets: The microscope filter sets may not be optimal for Cy5.
-
Solution: Ensure you are using a filter set specifically designed for Cy5, with an excitation filter around 620-650 nm and an emission filter around 660-720 nm.[1]
-
Quantitative Data Summary
Table 1: Comparison of Far-Red Fluorescent Dyes
| Property | Cy5 | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649[1] | ~650[8] |
| Emission Maximum (nm) | ~670[1] | ~668[8] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000[8] | ~270,000[8] |
| Quantum Yield | ~0.2[8] | Significantly higher than Cy5 conjugates[8] |
| Photostability | Less photostable[3][4] | Significantly more photostable than Cy5[3][4] |
| Brightness of Conjugates | Prone to self-quenching at high degrees of labeling[3][4] | Less self-quenching, resulting in brighter conjugates[3][4] |
Table 2: Common Blocking Buffers for Immunofluorescence
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS[9] | Inexpensive and generally effective for reducing non-specific protein interactions.[9] |
| Normal Serum | 5-10% in PBS/TBS | Serum from the same species as the secondary antibody host is recommended to block Fc receptors and other non-specific sites.[9][12] |
| Non-fat Dry Milk | 1-5% in PBS/TBS | A cost-effective option, but not recommended for detecting phosphorylated proteins due to high phosphoprotein content.[18] |
| Commercial Blocking Buffers | Varies | Optimized formulations that can reduce non-specific binding from various sources.[9] Some are specifically designed to reduce cyanine (B1664457) dye non-specific binding.[9] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining of Adherent Cells
This protocol provides a general workflow for immunofluorescent staining of adherent cultured cells using a Cy5-conjugated secondary antibody.[1]
-
Sample Preparation: Grow cells on sterile glass coverslips to the desired confluency. Gently wash the cells twice with Phosphate Buffered Saline (PBS).[9]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS for 5 minutes each.[9]
-
Permeabilization (for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS for 5 minutes each.[19]
-
Blocking: Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[12][20]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBS-T) for 5 minutes each.[9]
-
Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[9]
-
Washing: Wash the cells three times with PBS-T for 5 minutes each, protected from light.[9] Follow with two final washes with PBS for 5 minutes each.[1]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[1]
-
Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Cy5.[1]
General Immunofluorescence Workflow
Caption: A typical indirect immunofluorescence staining protocol.
Protocol 2: Reducing Aldehyde-Induced Autofluorescence
This protocol can be used to reduce autofluorescence caused by formaldehyde (B43269) or glutaraldehyde (B144438) fixation.[21]
-
Deparaffinize and Rehydrate (for FFPE tissue): If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution.
-
Prepare Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.
-
Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).
Protocol 3: Antibody Titration
To determine the optimal antibody concentration, perform a serial dilution of your primary and secondary antibodies.
-
Prepare a range of dilutions: For your primary antibody, prepare a series of dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in blocking buffer.[11]
-
Stain samples: Stain a separate coverslip/sample with each dilution, keeping all other parameters of your staining protocol constant.
-
Include controls: Include a negative control (no primary antibody) to assess the background from the secondary antibody.
-
Image all samples: Acquire images using the exact same microscope settings (e.g., laser power, exposure time, gain) for all samples.
-
Analyze results: Compare the signal intensity and background staining for each dilution. The optimal dilution is the one that provides the brightest specific signal with the lowest background.[11] This can be quantitatively assessed by calculating the signal-to-noise ratio for each dilution.[11]
-
Repeat for secondary antibody: Once the optimal primary antibody concentration is determined, repeat the titration process for your Cy5-conjugated secondary antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sinobiological.com [sinobiological.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 13. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 19. arigobio.com [arigobio.com]
- 20. ptglab.com [ptglab.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Managing Far-Red Autofluorescence
Welcome to the technical support center for troubleshooting autofluorescence in the far-red spectrum. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate sources of background fluorescence in their experiments, ensuring high-quality data and reliable results.
Troubleshooting Guide
This guide provides solutions to common issues encountered with far-red autofluorescence.
Issue 1: High background fluorescence is observed in my unstained control sample.
This indicates the presence of endogenous autofluorescence or fixation-induced autofluorescence.
-
Initial Diagnosis Workflow
-
Solutions:
-
Chemical Quenching: For autofluorescence originating from lipofuscin, treatment with a quenching agent is effective. Sudan Black B is a traditional option, but it can introduce its own fluorescence in the far-red channel. [1][2]TrueBlack® Lipofuscin Autofluorescence Quencher is a recommended alternative as it effectively quenches lipofuscin with minimal background fluorescence in the red and far-red channels. [2] 2. Removal of Red Blood Cells: The heme in red blood cells is a significant source of broad-spectrum autofluorescence. [1][3]If possible, perfuse tissues with phosphate-buffered saline (PBS) prior to fixation to remove red blood cells. [1][3][4] 3. Modification of Fixation Protocol: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by creating Schiff bases. [1][5]Consider the following modifications:
-
Minimize fixation time to the shortest duration necessary for adequate preservation. [1][3] * Substitute with a non-aldehyde, organic solvent fixative such as chilled methanol (B129727) or ethanol, particularly for cell surface markers. [1][6] * Treat with sodium borohydride after aldehyde fixation to reduce autofluorescence, though results can be variable. [1][2][3] Issue 2: My signal-to-noise ratio is poor, even with a far-red fluorophore.
-
-
While shifting to the far-red spectrum generally reduces autofluorescence, some endogenous molecules still emit in this range, and other factors can contribute to a poor signal-to-noise ratio.
-
Troubleshooting Workflow
Figure 2. Workflow for improving a poor signal-to-noise ratio in the far-red.
-
Solutions:
-
Optimize Fluorophore and Antibody Concentrations:
-
Select the brightest possible fluorophores with narrow emission spectra to maximize signal and minimize overlap with background.
[6][7] * Titrate your primary and secondary antibody concentrations to find the optimal balance that maximizes specific signal while minimizing non-specific binding and background.
[6][8] 2. Photobleaching: Before staining with your fluorescent probes, you can intentionally photobleach the sample to reduce background autofluorescence. [7][9]Exposing the tissue to broadband, high-intensity light for an extended period can be effective.
[9] 3. Spectral Unmixing: If your imaging system has spectral capabilities, you can treat the autofluorescence as a distinct spectral signature. [10][11][12]By acquiring a reference spectrum of the autofluorescence from an unstained sample, you can computationally subtract it from your experimental images, thereby isolating the specific signal from your fluorophore.
[10][13][14]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of autofluorescence in the far-red spectrum?
A1: While autofluorescence is generally less intense in the far-red region compared to the blue and green spectra, several biological components can still contribute to background signal. [2][6]These include:
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in cells with age and have a broad emission spectrum that can extend into the far-red.
[1][2]* Red Blood Cells: The heme groups in red blood cells exhibit broad autofluorescence.
[1][2][3]* Collagen and Elastin: These extracellular matrix proteins can contribute to background fluorescence.
[4]* Fixation: Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can react with amines in tissues to create fluorescent products. [1][15]Heating during sample processing can exacerbate this effect, particularly in the red spectrum.
[1][3][16]
Q2: How can I choose the best quenching agent for my experiment?
A2: The choice of quenching agent depends on the source of autofluorescence and your experimental setup.
Quenching Agent Target Autofluorescence Advantages Disadvantages TrueBlack® Lipofuscin, general background Highly effective for lipofuscin, low background in far-red. [2] Commercial reagent. Sudan Black B Lipofuscin Effective at quenching lipofuscin. [1][2] Can introduce its own fluorescence in the red and far-red channels. [1][2] Sodium Borohydride Aldehyde-induced Can reduce fixation-induced autofluorescence. [1][3] Results can be inconsistent. [1][2][3] Copper Sulfate General background Has been used with some success to reduce autofluorescence. [1][6] Efficacy can vary.
Q3: Is it always better to use a far-red fluorophore to avoid autofluorescence?
A3: Generally, moving to far-red emitting fluorophores is a highly effective strategy because most endogenous autofluorescence is strongest in the blue and green regions of the spectrum. [6][9][17]However, it is not a complete solution in all cases. Tissues with high concentrations of lipofuscin or red blood cells can still exhibit significant autofluorescence in the far-red. [2]Therefore, it is crucial to pair the use of far-red fluorophores with other background-reduction techniques, such as proper sample preparation and the use of quenching agents when necessary.
Q4: Can tissue clearing techniques help with far-red autofluorescence?
A4: Tissue clearing techniques are designed to reduce light scattering, allowing for deeper imaging into tissues. [9]While they make the tissue transparent, they do not inherently remove autofluorescence. [18]However, some clearing protocols may be compatible with photobleaching or other quenching steps. It's important to note that some clearing reagents themselves can be fluorescent.
[18]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is intended to reduce autofluorescence caused by fixation with aldehyde-based fixatives.
-
Fixation and Rehydration: Fix your tissue or cells with your standard aldehyde-based protocol (e.g., 4% paraformaldehyde). If working with paraffin-embedded sections, deparaffinize and rehydrate the slides.
-
Washing: Wash the samples thoroughly with PBS.
-
Sodium Borohydride Incubation: Prepare a fresh solution of 0.1% sodium borohydride (NaBH4) in PBS.
Caution: Sodium borohydride is a hazardous chemical and should be handled with appropriate safety precautions.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
[19]5. Final Washes: Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.
[19]6. Staining: Proceed with your standard immunofluorescence staining protocol.
Protocol 2: TrueBlack® Treatment for Lipofuscin Autofluorescence Quenching (Pre-treatment)
This protocol is adapted for quenching autofluorescence from lipofuscin before antibody staining.
[2]
-
Sample Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Antigen Retrieval: Perform antigen retrieval if required by your protocol.
-
Washing: Wash sections in PBS.
-
TrueBlack® Incubation:
-
Prepare a 1X TrueBlack® solution by diluting the 20X stock solution 1:20 in 70% ethanol.
-
Incubate the sections in the 1X TrueBlack® solution for 30 seconds.
-
Washing: Briefly rinse the sections in PBS.
-
Blocking and Staining: Proceed with your standard blocking and immunofluorescence staining protocol.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. biotium.com [biotium.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. biotium.com [biotium.com]
- 9. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad.com [bio-rad.com]
- 13. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 14. beckman.com [beckman.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Causes of Autofluorescence [visikol.com]
- 17. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clarifying Tissue Clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Biotin-PEG-Cy5 and Biotin-PEG-Cy3 Fluorescent Probes
Introduction
In the landscape of molecular and cellular biology, the precise detection and visualization of specific biomolecules are paramount. Biotin-PEG-Cy3 and Biotin-PEG-Cy5 are two widely utilized fluorescent probes that enable researchers to achieve this through the high-affinity interaction of biotin (B1667282) and streptavidin. Both molecules consist of a biotin moiety for specific targeting, a polyethylene (B3416737) glycol (PEG) linker to enhance solubility and reduce steric hindrance, and a cyanine (B1664457) fluorescent dye (Cy3 or Cy5) for visualization.[1][2][3][4] The primary distinction lies in the spectral properties of the conjugated cyanine dye, which dictates their optimal applications and performance under different experimental conditions.[5] This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the most suitable probe for their needs.
Core Structural and Photophysical Properties
The performance of a fluorescent probe is intrinsically linked to its photophysical characteristics. While both Biotin-PEG-Cy3 and Biotin-PEG-Cy5 are built on the same cyanine dye framework, differences in the length of their polymethine chain result in distinct spectral profiles.[1][5] Cy3 emits a bright, yellowish-green fluorescence, while Cy5 emits in the far-red region of the spectrum.[6] These differences influence their brightness, photostability, and susceptibility to background fluorescence.
Quantitative Data Summary
The key photophysical parameters for Biotin-PEG-Cy3 and Biotin-PEG-Cy5 are summarized below. These values are critical for determining the brightness of the fluorophore and its compatibility with available instrumentation.
| Property | Biotin-PEG-Cy3 | Biotin-PEG-Cy5 |
| Excitation Maximum (λex) | ~548 nm[2][7] | ~646 nm[1][8] |
| Emission Maximum (λem) | ~563 nm[2][7] | ~662 nm[1][8] |
| Molar Extinction Coefficient (ε) | ~162,000 cm⁻¹M⁻¹[2][7] | ~271,000 cm⁻¹M⁻¹[1][8] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.24[7][9] | ~0.2 - 0.28[1][8][9] |
| Fluorescence Color | Greenish-Yellow[6] | Far-Red[6] |
Performance Comparison
Fluorescence Brightness and Photostability
The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While Cy5 has a significantly higher molar extinction coefficient, its quantum yield is comparable to that of Cy3. In practice, Cy3 conjugates are often perceived as exceptionally bright and demonstrate high photostability, particularly in aqueous environments.[10] Conversely, Cy5 can be more susceptible to environmental factors and mutual quenching when multiple dyes are in close proximity on a labeled protein.[11][12]
Signal-to-Noise Ratio and Autofluorescence
A major advantage of Biotin-PEG-Cy5 is its emission in the far-red spectral region (>650 nm).[1] Biological samples such as cells and tissues often exhibit significant autofluorescence in the blue, green, and yellow regions of the spectrum. By shifting detection to the far-red, Cy5 minimizes this background interference, leading to a superior signal-to-noise ratio.[1][5] This makes it the preferred choice for applications involving autofluorescent samples or requiring deep tissue penetration, such as in vivo imaging.[1][5]
Application-Specific Suitability
The choice between Cy3 and Cy5 is heavily dependent on the specific experimental goals and the available detection equipment.[5]
-
Biotin-PEG-Cy3 is well-suited for standard fluorescence applications, including fluorescence microscopy, flow cytometry, and microarray analysis, where detection in the visible range is sufficient.[1][5] Its brightness makes it easily detectable with standard TRITC filter sets.[6]
-
Biotin-PEG-Cy5 is the probe of choice for more demanding applications. Its far-red emission is ideal for multiplex fluorescence assays (used alongside other visible-range fluorophores), in vivo imaging, and studies where sample autofluorescence is a significant challenge.[1][5] Most modern fluorescence instruments are equipped to detect far-red signals.[5]
Experimental Protocols
Reproducible and accurate characterization of fluorescent probes relies on standardized experimental protocols.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
This protocol determines how strongly a molecule absorbs light at a specific wavelength.
-
Solution Preparation: Prepare a concentrated stock solution of the Biotin-PEG-Cy dye in a suitable solvent (e.g., spectroscopic grade DMSO or water). Create a series of dilutions from the stock solution to achieve concentrations in the low micromolar range (e.g., 1 µM to 10 µM).[13]
-
Spectrophotometry: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λ_abs).[13]
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting linear fit, where 'c' is the concentration in mol/L and 'l' is the path length of the cuvette in cm.[13]
Protocol 2: Determination of Fluorescence Quantum Yield (Φ)
The quantum yield measures the efficiency of the fluorescence process.
-
Standard Selection: Choose a reference fluorophore with a well-characterized quantum yield that absorbs and emits in a similar spectral range as the test probe (e.g., Rhodamine B for Cy3).[9][13]
-
Sample Preparation: Prepare dilute solutions of both the standard and the test probe with low absorbance (< 0.1) at the excitation wavelength of the standard to avoid inner filter effects.[13]
-
Spectrofluorometry: Using a spectrofluorometer, record the fluorescence emission spectra of both the standard and the test probe. It is crucial to excite both solutions at the same wavelength.[9][13]
-
Calculation: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the test probe. The quantum yield of the test probe (Φ_sample) is calculated using the following equation[13]:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts "sample" and "std" refer to the test probe and the standard, respectively.
-
Visualizations
Streptavidin-Biotin Detection Workflow
The following diagram illustrates a common experimental workflow utilizing the high-affinity interaction between streptavidin and a biotinylated probe for indirect immunofluorescence.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cy3 biotin conjugate | AAT Bioquest [aatbio.com]
- 5. omichem.com [omichem.com]
- 6. Cyanine - Wikipedia [en.wikipedia.org]
- 7. Sulfo-Cy3-PEG3-biotin | BroadPharm [broadpharm.com]
- 8. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 9. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 11. xobi.net [xobi.net]
- 12. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Alternatives to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern biological research. Dual-functional reagents that incorporate both a fluorescent reporter and an affinity tag, such as N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, offer a streamlined approach for visualizing and isolating proteins of interest. However, the landscape of protein labeling has evolved, with a host of new technologies providing significant improvements in performance. This guide provides an objective comparison of commercially available alternatives, focusing on key performance characteristics to aid in the selection of the optimal reagents for your specific research needs.
The Anatomy of a Dual-Functional Labeling Reagent
A dual-functional labeling reagent like this compound consists of three key components:
-
Fluorophore: A molecule that absorbs light at a specific wavelength and emits it at a longer wavelength, enabling visualization.
-
Affinity Tag: A molecule that allows for the specific capture and purification of the labeled protein. Biotin (B1667282) is the most common, leveraging its high-affinity interaction with streptavidin.
-
Linker: A chemical spacer (often polyethylene (B3416737) glycol, PEG) that connects the fluorophore and affinity tag to the protein, minimizing steric hindrance and improving solubility.
This guide will deconstruct these components, offering a comparative analysis of alternatives for each.
Fluorescent Dye Alternatives to Cy5
Cyanine5 (Cy5) has been a workhorse in fluorescence-based applications, but newer generations of fluorescent dyes offer significant advantages in brightness and photostability. The brightness of a fluorophore is determined by its molar extinction coefficient (how well it absorbs light) and its quantum yield (the efficiency of converting absorbed light into emitted light). Photostability refers to a dye's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to light.
Quantitative Comparison of Far-Red Fluorescent Dyes
The following table summarizes the key photophysical properties of several popular alternatives to Cy5 in the far-red spectrum.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness* | Photostability |
| Cyanine | Cy5 | ~649 | ~666 | ~250,000 | ~0.20 | 1.0 | Moderate |
| Alexa Fluor | Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 | ~1.8 | High[1][2] |
| DyLight | DyLight 650 | ~652 | ~672 | ~250,000 | High | High | High[3] |
| CF Dyes | CF®647 | ~650 | ~665 | ~240,000 | High | High | Very High[4] |
| Janelia Fluor | Janelia Fluor 646 | ~646 | ~664 | ~152,000 | ~0.54 | ~1.6 | Very High[5][6] |
*Relative Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield) / (Molar Extinction Coefficient of Cy5 * Quantum Yield of Cy5). Note that the performance of fluorescent dyes can be influenced by the local environment, including the solvent and the biomolecule to which they are conjugated.
Key Takeaways:
-
Alexa Fluor 647, DyLight 650, and CF®647 all offer significant improvements in brightness and photostability over Cy5.[1][3][4]
-
Janelia Fluor® dyes , a more recent development, boast exceptional brightness and photostability, making them particularly well-suited for demanding applications like super-resolution microscopy.[5][6]
-
The choice of dye will depend on the specific application, with considerations for the available excitation sources and filter sets on your imaging system.
Biotinylation Strategies: Beyond NHS Esters
The most common method for biotinylating proteins involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines (the side chains of lysine (B10760008) residues and the N-terminus) on the protein surface. While effective, this method can lead to heterogeneous labeling and potential disruption of protein function if critical lysine residues are modified. A more modern and specific approach is the use of bioorthogonal click chemistry.
Comparison of Biotinylation Chemistries
| Feature | NHS-Ester Chemistry | Click Chemistry (e.g., TCO-MeTz) |
| Target Residues | Primary amines (Lysine, N-terminus) | Bioorthogonal handle (e.g., TCO) introduced at a specific site |
| Specificity | Moderate: reacts with any accessible primary amine | High: reacts specifically with its bioorthogonal partner |
| Control over Labeling Site | Low | High |
| Potential for Protein Inactivation | Higher, due to random modification of lysines | Lower, as the labeling site can be chosen to avoid active sites |
| Workflow Complexity | Simpler: one-step reaction | More complex: two-step process (introduction of the bioorthogonal handle, then click reaction) |
| Reaction Speed | Fast | Very Fast |
| Efficiency | Can be high, but may lead to heterogeneous products | High, with more homogeneous products |
Key Takeaways:
-
NHS-ester biotinylation is a straightforward and widely used method, but it lacks site-specificity.
-
Click chemistry offers precise control over the labeling site, which is crucial for applications where maintaining protein function is paramount.[7] This method involves a two-step process but provides a more homogeneous and defined product.[7]
Experimental Protocols
This section provides detailed protocols for protein labeling using both NHS-ester and click chemistry approaches, as well as a general protocol for assessing biotinylation efficiency.
Protein Labeling Workflow
The general workflow for labeling a protein with a fluorescent dye and biotin is illustrated below.
Caption: General workflow for protein labeling.
Protocol 1: Amine-Reactive Labeling with NHS Esters
This protocol describes the labeling of a protein with an amine-reactive fluorescent dye and an NHS-ester of biotin.
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 647 NHS ester)
-
Biotin-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1.5 M hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Reagents:
-
Dissolve the amine-reactive dye and biotin-PEG-NHS ester in DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved labeling reagents to the protein solution.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Quench Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and biotin using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) for both the fluorophore and biotin.
-
Protocol 2: Site-Specific Labeling via Click Chemistry
This protocol outlines a two-step process for site-specific protein labeling using a trans-cyclooctene (B1233481) (TCO)-methyltetrazine (MeTz) click chemistry reaction.
Materials:
-
Protein of interest with a genetically encoded non-canonical amino acid containing a TCO group.
-
Fluorescent dye-MeTz
-
Biotin-PEG-MeTz
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column
Procedure:
-
Prepare Reagents:
-
Dissolve the dye-MeTz and biotin-PEG-MeTz in a compatible solvent (e.g., DMSO) to a stock concentration of 1-10 mM.
-
-
Click Reaction:
-
Add a 5- to 10-fold molar excess of the MeTz-functionalized reagents to the TCO-modified protein in the reaction buffer.
-
Incubate for 1-2 hours at room temperature. The reaction is typically very fast.
-
-
Purification:
-
Remove excess, unreacted labeling reagents using a size-exclusion chromatography column.
-
-
Characterization:
-
Confirm successful labeling via SDS-PAGE (observing a shift in molecular weight) and determine the concentration of the labeled protein.
-
Protocol 3: Assessing Biotinylation Efficiency with a HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.
-
Add Biotinylated Sample: Add a known volume of your purified biotinylated protein to the cuvette, mix, and allow the absorbance to stabilize.
-
Measure Final Absorbance: Record the final absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin in your sample.
-
Calculate Degree of Biotinylation: Use the change in absorbance and the molar extinction coefficient of the HABA-avidin complex to calculate the concentration of biotin and subsequently the biotin-to-protein molar ratio.
Application Example: Immunofluorescence Staining
A common application for fluorescently labeled and biotinylated proteins is in immunofluorescence microscopy, where a biotinylated primary antibody is detected with a fluorescently labeled streptavidin.
Caption: Workflow for immunofluorescence staining.
Signaling Pathway Visualization
Labeled proteins are often used to study their interactions within complex signaling pathways. The diagram below illustrates a generic protein-protein interaction network.
Caption: Generic signaling pathway diagram.
Conclusion
The field of protein labeling has advanced significantly, offering researchers a wide array of tools to replace traditional reagents like this compound. Newer fluorescent dyes such as Alexa Fluor, DyLight, CF, and Janelia Fluor dyes provide substantial improvements in brightness and photostability, leading to higher quality data in imaging experiments. Furthermore, the advent of bioorthogonal click chemistry provides a powerful method for site-specific biotinylation, minimizing the risk of protein inactivation and producing more homogeneous conjugates. The choice of the optimal labeling strategy will ultimately depend on the specific experimental requirements, including the desired level of labeling control, the sensitivity of the detection method, and the importance of preserving protein function. By carefully considering the performance characteristics of the available alternatives, researchers can significantly enhance the quality and reliability of their experimental outcomes.
References
The Pivotal Role of PEG Linker Length in the Efficacy of Biotin-Fluorophore Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate biotin-fluorophore probe is critical for the success of a wide range of applications, from cellular imaging to target protein identification. The length of the polyethylene (B3416737) glycol (PEG) linker, a seemingly minor detail, can profoundly impact a probe's performance. This guide provides an objective comparison of how different PEG linker lengths influence key parameters of biotin-fluorophore probes, supported by experimental data and detailed protocols.
The inclusion of a PEG spacer in biotin-fluorophore probes offers several advantages, including increased hydrophilicity, improved solubility, and a reduction in non-specific binding.[1] The flexibility and length of this linker are crucial in overcoming steric hindrance, thereby facilitating the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin.[1] However, the optimal PEG linker length is not universal and represents a trade-off between various factors such as binding efficiency, cell permeability, and the specific experimental context.
Comparative Efficacy of Different PEG Linker Lengths
The choice of PEG linker length can significantly affect the binding kinetics, target capture efficiency, and fluorescence properties of a probe. The following tables summarize quantitative data from studies investigating these effects.
Binding Affinity and Kinetics
Longer PEG linkers can increase the accessibility of the biotin moiety to the binding pocket of avidin or streptavidin, which can be particularly important when the biotin is attached to a bulky molecule. However, excessively long PEG chains can sometimes interfere with binding.
| PEG Linker Length/Molecular Weight | Target System | Key Findings | Reference |
| NHS-PEG4-biotin (2.9 nm arm) | Biotin-Streptavidin | Enabled kinetic analysis of biotin-streptavidin binding into the picomolar range using silicon nanowire biosensors.[2] | [2] |
| 5 kDa, 8.4 kDa, 15 kDa | Biotin-PEG-AuNP for miRNA detection | Signal intensity increased with higher molecular weight linkers, hypothesized to be due to decreased steric hindrance and enhanced nanoparticle-target binding.[3] | [3] |
Target Protein Capture Efficiency in Affinity Pulldown
In applications such as affinity pulldown for target identification, the linker must be long enough to allow the "bait" molecule to interact with its target protein while the biotin binds to the streptavidin-coated beads.
A study on biotinylated probes for the anticancer natural product OSW-1 compared three different PEG linker lengths for their ability to isolate the known binding proteins OSBP and ORP4.[4][5]
| Probe (Linker Length) | Anticancer Activity | Target Protein Isolation Efficiency (OSBP & ORP4) | Key Takeaway | Reference |
| Shortest Linker | Maintained | Less Effective | A shorter linker may hinder the interaction with both the target protein and the avidin-coated beads.[4] | [4][5] |
| Medium Linker (PEG5) | Maintained | Most Effective | An optimal linker length exists that maximizes target capture efficiency. [4] | [4][5] |
| Longest Linker | Highest | Less Effective than PEG5 | An overly long linker might lead to non-specific binding or a dilution of the effective concentration on the beads.[4] | [4][5] |
This study highlights that the probe with the highest biological activity is not always the most effective for target protein isolation, underscoring the importance of optimizing linker length for specific applications.[4]
Fluorescence Properties
PEGylation can significantly influence the fluorescence properties of a probe. It can shield the fluorophore from quenchers and reduce self-quenching in probes with multiple fluorophores.
A study on fluorochrome-bearing peptide probes demonstrated that the addition of a 5 kDa PEG functional group had the following effects:
| Property | UnPEGylated Probe | PEGylated Probe (5 kDa PEG) | Reference |
| Quantum Yield | Lower | Significantly Increased | [6] |
| Fluorescence Lifetime | Shorter | Longer | [6] |
| Non-specific Binding to Cells | Higher | Reduced | [6] |
These findings suggest that longer PEG linkers can enhance the brightness and stability of the fluorescent signal.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biotin-fluorophore probes with different PEG linker lengths.
Affinity Pulldown Assay to Evaluate Target Capture Efficiency
This protocol is adapted from methods used to identify protein targets of biotinylated small molecules.[7][8]
1. Preparation of Cell Lysate: a. Culture cells to 80-90% confluency and treat with the biotin-fluorophore probe with varying PEG linker lengths for the desired time. b. Wash cells twice with ice-cold PBS. c. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Binding to Streptavidin Beads: a. For each pull-down reaction, use an equal amount of total protein (e.g., 500 µg) from the cell lysates. b. Add the lysate to pre-washed streptavidin-coated magnetic or agarose (B213101) beads.[9] c. Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.
3. Washing: a. Pellet the beads using a magnetic rack or by centrifugation. b. Discard the supernatant. c. Wash the beads three to five times with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
4. Elution and Analysis: a. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes. b. Separate the eluted proteins by SDS-PAGE. c. Analyze the captured proteins by Western blotting using an antibody against the target of interest or by mass spectrometry for target identification.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
This protocol provides a general workflow for assessing the binding kinetics of biotin-fluorophore probes to streptavidin.[10][11][12][13]
1. Chip Preparation and Ligand Immobilization: a. Select a suitable sensor chip (e.g., a streptavidin-coated chip or a CM5 chip for amine coupling of streptavidin). b. If using a CM5 chip, immobilize streptavidin onto the sensor surface according to the manufacturer's instructions. c. Equilibrate the sensor surface with running buffer (e.g., HBS-EP+).
2. Analyte Injection and Data Collection: a. Prepare a series of dilutions of the biotin-fluorophore probes with different PEG linkers in running buffer. b. Inject the probe solutions over the streptavidin-coated surface at a constant flow rate. c. Record the association phase in real-time. d. After the association phase, inject running buffer to monitor the dissociation of the probe from the streptavidin. e. Record the dissociation phase in real-time.
3. Regeneration (if necessary): a. If the interaction is reversible, regenerate the sensor surface using a suitable regeneration solution (e.g., a pulse of glycine-HCl, pH 1.5). For the high-affinity biotin-streptavidin interaction, a non-regeneration protocol might be necessary.[11]
4. Data Analysis: a. Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). b. Compare the kinetic parameters for the probes with different PEG linker lengths.
Fluorescence Microscopy for Cellular Imaging
This protocol outlines the steps for visualizing the cellular uptake and localization of biotin-fluorophore probes.[14][15][16]
1. Cell Culture and Labeling: a. Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight. b. Incubate the cells with the biotin-fluorophore probes with varying PEG linkers at the desired concentration and for the desired time in appropriate cell culture media. c. Include a control with no probe.
2. Washing and Fixation (Optional): a. Wash the cells three times with pre-warmed PBS or imaging buffer to remove unbound probes. b. For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells again with PBS.
3. Counterstaining (Optional): a. To visualize the nucleus, incubate the cells with a nuclear counterstain such as DAPI for 5-10 minutes. b. Wash the cells with PBS.
4. Imaging: a. Mount the coverslips on microscope slides with an anti-fade mounting medium. b. Acquire images using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore and any counterstains. c. Use identical imaging parameters (e.g., exposure time, laser power) for all samples to allow for a direct comparison of fluorescence intensity.
5. Image Analysis: a. Quantify the fluorescence intensity per cell or within specific cellular compartments using image analysis software (e.g., ImageJ/Fiji). b. Compare the cellular uptake and localization patterns of the probes with different PEG linker lengths.
Visualizing the Impact and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the fundamental role of PEG linkers and a comprehensive workflow for evaluating their efficacy.
Caption: Role of PEG linkers in reducing steric hindrance.
Caption: Workflow for evaluating PEG linker efficacy.
Conclusion
The length of the PEG linker in biotin-fluorophore probes is a critical design parameter that significantly influences their performance. While longer linkers generally reduce steric hindrance and can enhance fluorescence, an optimal length often exists for specific applications like target protein capture, where a balance must be struck to avoid issues with non-specific binding or reduced cell permeability. Researchers and drug development professionals should carefully consider the experimental context and, where possible, empirically test a range of linker lengths to identify the most effective probe for their needs. The protocols and comparative data presented in this guide provide a framework for making informed decisions in the selection and application of these powerful research tools.
References
- 1. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pull-down assays [sigmaaldrich.com]
- 9. neb.com [neb.com]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 14. lumiprobe.com [lumiprobe.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. abcam.com [abcam.com]
A Head-to-Head Comparison: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 vs. Alexa Fluor 647
For researchers in drug development and cellular imaging, the choice of fluorophore is critical for generating high-quality, reproducible data. This guide provides a detailed comparison of two commonly used red-emitting fluorophores: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and Alexa Fluor 647. We will delve into their photophysical properties, supported by experimental data, to help you make an informed decision for your specific application.
Photophysical Performance: A Quantitative Look
The brightness of a fluorophore is determined by its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Here's how the two fluorophores stack up:
| Photophysical Property | This compound (Cy5 derivative) | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649 | ~650[1] |
| Emission Maximum (nm) | ~667 | ~665[1] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~250,000¹ | ~239,000 - 270,000[1][2] |
| Quantum Yield (Φ) | Not directly reported; Cy5 is known to be lower than Alexa Fluor 647, especially when conjugated. | 0.33 [1][3][4] |
| Brightness (ε x Φ) | Lower than Alexa Fluor 647 | Higher than Cy5 derivatives |
| Photostability | Less photostable than Alexa Fluor 647[5] | Highly photostable[5] |
| pH Sensitivity | pH sensitive | Insensitive over a broad pH range[1][5] |
¹Value for a similar Cy5-biotin conjugate with a PEG spacer.[6]
Key Takeaway: While both fluorophores have similar excitation and emission spectra, making them compatible with the same instrument settings, Alexa Fluor 647 exhibits a significantly higher quantum yield and superior photostability.[1][3][4][5] This translates to brighter, more stable signals, which is a considerable advantage in demanding applications like single-molecule studies and long-term imaging. Furthermore, Alexa Fluor 647 is less prone to self-quenching when conjugated to proteins, leading to brighter bioconjugates compared to Cy5.[7][8]
Experimental Protocol: Measuring Fluorescence Quantum Yield
The quantum yield of a fluorophore is typically determined using the comparative method, which involves referencing it against a standard with a known quantum yield.
Objective: To determine the fluorescence quantum yield of a test fluorophore (e.g., this compound) relative to a standard (e.g., Alexa Fluor 647).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test fluorophore (e.g., this compound)
-
Standard fluorophore with known quantum yield (e.g., Alexa Fluor 647 in PBS, Φ = 0.33)
-
Appropriate solvent (e.g., Phosphate-Buffered Saline - PBS, pH 7.2)
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of both the test and standard fluorophores in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard fluorophores. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance at the chosen excitation wavelength (e.g., 633 nm).
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 633 nm).
-
Ensure that the excitation and emission slit widths are identical for all measurements.
-
Measure the fluorescence emission spectrum for each dilution of the sample and the standard. The measurement range should encompass the entire emission band.
-
Measure the emission spectrum of a solvent blank and subtract it from each of the sample and standard spectra.
-
-
Data Analysis:
-
For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin.
-
The quantum yield of the test sample (Φₓ) is calculated using the following equation:[9]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.
-
-
Experimental Workflow
Caption: Workflow for determining the quantum yield of a fluorophore.
Conclusion
For researchers requiring high sensitivity, photostability, and bright, reliable signals, Alexa Fluor 647 is the superior choice over this compound. The higher quantum yield and resistance to photobleaching and pH changes make Alexa Fluor 647 a more robust and versatile tool for a wide range of applications, from flow cytometry to super-resolution microscopy. While the Cy5 derivative is a functional fluorophore, the advantages offered by Alexa Fluor 647 in terms of performance and data quality are significant for demanding experimental setups.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Extinction Coefficient [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. Cy5 Biotin | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
A Head-to-Head Comparison: Biotin-4-Fluorescein vs. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 for High-Performance Assays
In the realm of biological research and diagnostics, the high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone for sensitive detection. The choice of fluorescent conjugate for biotin, however, can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison between two common reagents: the traditional Biotin-4-fluorescein and the more advanced N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their needs.
Executive Summary
Biotin-4-fluorescein is a widely used, cost-effective reagent suitable for standard applications such as ELISA and basic fluorescence microscopy. Its primary limitations include pH-sensitive fluorescence and lower photostability, making it less ideal for long-term imaging or acidic environments.
This compound represents a newer generation of biotin conjugates, offering significant advantages in photostability, pH insensitivity, and aqueous solubility. The integrated polyethylene (B3416737) glycol (PEG) linkers reduce steric hindrance and non-specific binding, making it a superior choice for demanding applications like super-resolution microscopy, multiplexing, and in vivo imaging. While it has a lower quantum yield compared to fluorescein, its high molar extinction coefficient and exceptional stability often result in a better signal-to-noise ratio in complex biological samples.
Data Presentation: Quantitative Comparison
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for Biotin-4-fluorescein and this compound.
| Property | Biotin-4-fluorescein | This compound | Advantage |
| Molecular Weight | ~644.69 g/mol [1][2] | ~982.71 g/mol [3] | N/A |
| Excitation Max (λex) | ~492-494 nm[1][4] | ~649-650 nm[5][6] | Cy5 : Far-red excitation minimizes autofluorescence. |
| Emission Max (λem) | ~518-523 nm[1][4] | ~667-670 nm[5][6] | Cy5 : Far-red emission is ideal for multiplexing.[7] |
| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹[8] | ~250,000 M⁻¹cm⁻¹[8] | Cy5 : Higher light absorption capacity. |
| Fluorescence Quantum Yield (Φf) | ~0.93[8] | ~0.20[8] | Fluorescein : More efficient light emission per photon absorbed. |
| Relative Photostability | Low[8] | High[8][9] | Cy5 : Significantly more resistant to photobleaching.[8][9] |
| pH Sensitivity | Fluorescence decreases in acidic pH.[10][11] | Fluorescence is pH independent from pH 4 to 10.[10][11] | Cy5 : Stable signal across a wide pH range.[10][11] |
| Aqueous Solubility | Poor[10][11] | High (due to PEG linkers).[5][12] | Cy5 : Enhanced solubility prevents aggregation.[12] |
Performance Comparison and Experimental Considerations
Photostability and Signal Integrity
The most significant performance difference lies in photostability. Fluorescein is susceptible to rapid photobleaching under continuous illumination, which can compromise long-term imaging experiments and quantitative analysis.[8] In contrast, Cy5 is a much more robust fluorophore, maintaining a stable signal during prolonged exposure, making it the superior choice for time-lapse microscopy and applications requiring intense laser excitation.[8][9]
Environmental Sensitivity
The fluorescence of Biotin-4-fluorescein is highly dependent on the pH of its environment, with signal intensity diminishing in acidic conditions.[10][11] This can be a critical drawback when studying acidic organelles like lysosomes or in experimental buffers outside the optimal pH range. This compound offers stable fluorescence across a broad physiological pH range (4-10), ensuring reliable and consistent data.[10][11]
Role of PEG Linkers
The this compound molecule incorporates hydrophilic PEG spacers.[3][12] These linkers provide two key advantages:
-
Enhanced Solubility : The PEG chains improve solubility in aqueous buffers, reducing the risk of aggregation that can lead to background signal.[12]
-
Reduced Steric Hindrance : The flexible spacer minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to the deep binding pocket of streptavidin, especially when the biotin is attached to a large biomolecule.[10]
Mandatory Visualizations
The following diagrams illustrate the structural differences between the two molecules and a typical experimental workflow where they are employed.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. biotium.com [biotium.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. biotin-11-ctp.com [biotin-11-ctp.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. This compound|COA [dcchemicals.com]
A Guide to Selecting Negative Controls for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Experiments
In experiments utilizing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a fluorescently-labeled biotin (B1667282) probe, the inclusion of appropriate negative controls is paramount to validate the specificity of the observed signals. This guide provides a comparative overview of potential negative controls, their experimental applications, and detailed protocols to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.
The core principle of a negative control in this context is to demonstrate that the experimental signal is a direct result of the specific interaction between the biotin moiety of the probe and its target (e.g., streptavidin or a biotin-binding protein), and not due to non-specific binding of the Cy5 fluorophore, the PEG linker, or other components of the probe.
Comparison of Negative Control Strategies
The selection of a negative control depends on the specific experimental question being addressed. Here, we compare several potential negative control molecules and strategies.
| Negative Control Alternative | Key Feature & Rationale | Advantages | Disadvantages | Recommended Application |
| N-(m-PEG4)-N'-(PEG3)-Cy5 (Non-biotinylated analog) | Lacks the biotin group but is otherwise structurally identical. This control directly assesses the contribution of the Cy5 dye and PEG linker to any observed signal. | Ideal for dissecting non-specific binding of the core structure. | May not be commercially available and could require custom synthesis. | Validating binding specificity in immunoassays and cellular uptake studies. |
| Free Cy5 Dye | Unconjugated Cy5 fluorophore. This control helps to determine the background fluorescence from the dye alone. | Readily available. Simple to use. | Does not account for the influence of the PEG linker on solubility and non-specific interactions. | Assessing background fluorescence in microscopy and flow cytometry. |
| Scrambled or Non-targeting Biotinylated Probe | A biotinylated probe with a different peptide or targeting moiety that is not expected to bind to the target of interest. | Useful in targeted delivery studies to demonstrate specificity for the intended target. | Specificity is dependent on the non-targeting moiety truly being inert in the experimental system. | Validating target-specific delivery in complex biological systems. |
| Competition with Excess Free Biotin | Co-incubation of the this compound probe with a saturating concentration of free biotin. | Demonstrates that the binding of the probe is dependent on the biotin-streptavidin interaction. | Does not control for non-specific interactions of the probe's backbone. | Standard control for all biotin-streptavidin based assays to confirm binding specificity. |
| N-(m-PEG4)-N'-(PEG3-Maleimide)-Cy5 | A structurally similar probe where the biotin is replaced with a maleimide (B117702) group. | Commercially available alternative that is structurally analogous but lacks biotin. | The maleimide group can be reactive with thiols, which needs to be considered in the experimental design. | A practical alternative to a custom-synthesized non-biotinylated analog for assessing non-specific binding. |
Experimental Protocols
To validate the specificity of this compound, a combination of the following experimental protocols is recommended.
In Vitro Binding Assay (Streptavidin-Coated Plates)
This assay quantifies the specific binding of the biotinylated probe to streptavidin and compares it with the binding of negative controls.
Materials:
-
Streptavidin-coated 96-well plates
-
This compound
-
Negative Control 1: N-(m-PEG4)-N'-(PEG3)-Cy5 (non-biotinylated)
-
Negative Control 2: Free Cy5 dye
-
Assay Buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the negative controls in Assay Buffer.
-
Add 100 µL of each dilution to the streptavidin-coated wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 100 µL of Assay Buffer to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for Cy5 (typically ~650 nm excitation and ~670 nm emission).
Cellular Uptake Assay (Flow Cytometry)
This protocol assesses the specific uptake of the biotinylated probe by cells expressing a biotin-binding receptor, compared to negative controls.
Materials:
-
Cells expressing a biotin-binding receptor (and a control cell line without the receptor)
-
This compound
-
Negative Control 1: N-(m-PEG4)-N'-(PEG3)-Cy5 (non-biotinylated)
-
Negative Control 2: Competition with excess free biotin
-
Cell culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and grow to desired confluency.
-
For the competition control, pre-incubate one set of cells with a high concentration of free biotin (e.g., 1 mM) for 30 minutes.
-
Add this compound or the non-biotinylated control to the cells at the desired concentration.
-
Incubate for the desired time period (e.g., 1-4 hours) at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells and resuspend in FACS buffer.
-
Analyze the cellular fluorescence by flow cytometry.
Fluorescence Microscopy
This method visualizes the localization of the biotinylated probe and helps to qualitatively assess specific binding versus non-specific background.
Materials:
-
Cells grown on coverslips
-
This compound
-
Negative Control: N-(m-PEG4)-N'-(PEG3)-Cy5 (non-biotinylated)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope with a Cy5 filter set
Procedure:
-
Incubate cells with this compound or the negative control as described in the cellular uptake assay.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells if intracellular targets are being investigated.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope.
Visualizing Experimental Logic
The following diagrams illustrate the key principles and workflows for utilizing negative controls in your experiments.
Caption: Principle of a specific binding assay.
Caption: Workflow for a competition binding assay.
By implementing these negative controls and experimental protocols, researchers can confidently validate the specificity of their findings and produce high-quality, publishable data.
Validating the Binding Specificity of a Biotin-Cy5 Probe: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the on-target specificity of fluorescent probes is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of key methods for validating the binding specificity of a biotin-Cy5 probe, complete with experimental protocols, quantitative data comparisons, and workflow visualizations.
A biotin-Cy5 probe is a powerful tool for detecting and visualizing specific biological targets. The biotin (B1667282) moiety allows for strong and specific binding to streptavidin-based detection systems, while the Cy5 fluorophore provides a bright signal in the far-red spectrum, minimizing autofluorescence from biological samples. However, robust validation is crucial to confirm that the observed signal originates from the intended target and not from off-target interactions. This guide explores and compares several essential validation techniques: Competitive Binding Assays, Knockout/Knockdown Cell Line Validation, Flow Cytometry, and Immunocytochemistry (ICC).
Comparison of Validation Methods
To facilitate a clear understanding of the strengths and weaknesses of each validation method, the following table summarizes their key characteristics and the typical quantitative data they generate.
| Method | Principle | Key Quantitative Data | Pros | Cons |
| Competitive Binding Assay | A known, unlabeled ligand competes with the biotin-Cy5 probe for binding to the target. A decrease in the Cy5 signal with increasing competitor concentration indicates specific binding. | IC50 Value: The concentration of competitor that inhibits 50% of the probe's binding. A lower IC50 indicates higher specificity. | - Directly measures binding to the target in a controlled in vitro system.- Provides a quantitative measure of binding affinity and specificity. | - Does not provide information about cellular localization.- Requires a known competitor ligand. |
| Knockout (KO) / Knockdown (KD) Cell Line Validation | The target protein is genetically removed (KO) or its expression is reduced (KD). A significant reduction in the biotin-Cy5 probe signal in KO/KD cells compared to wild-type (WT) cells confirms specificity. | Mean Fluorescence Intensity (MFI): A statistically significant decrease in the MFI of the Cy5 signal in KO/KD cells compared to WT cells. | - Considered the gold standard for validating specificity in a cellular context.- Directly demonstrates that the probe's signal is dependent on the presence of the target. | - Generation of KO/KD cell lines can be time-consuming and expensive.- Potential for off-target effects from the gene-editing process. |
| Flow Cytometry | Measures the fluorescence intensity of individual cells stained with the biotin-Cy5 probe. Can be combined with other markers to analyze specific cell populations. | Percentage of Positive Cells & MFI: Comparison of the percentage of fluorescently labeled cells and their MFI between target-expressing and non-expressing cell lines. | - High-throughput analysis of a large number of cells.- Can quantify the proportion of cells binding the probe.- Allows for multiplexing with other fluorescent markers. | - Does not provide subcellular localization information.- Requires single-cell suspensions. |
| Immunocytochemistry (ICC) | Visualizes the subcellular localization of the biotin-Cy5 probe within fixed and permeabilized cells using microscopy. Co-localization with a known marker for the target protein provides evidence of specificity. | Co-localization Coefficient: A quantitative measure (e.g., Pearson's correlation coefficient) of the overlap between the Cy5 signal and the signal from a target-specific antibody. | - Provides spatial information about where the probe is binding within the cell.- Allows for visual confirmation of on-target localization. | - Can be prone to artifacts from fixation and permeabilization.- Lower throughput compared to flow cytometry. |
Experimental Protocols and Data
This section provides detailed methodologies for the key validation experiments and presents example quantitative data to illustrate the expected outcomes.
Competitive Binding Assay
This assay is fundamental for quantifying the binding specificity of the biotin-Cy5 probe by measuring its displacement by an unlabeled competitor.
Experimental Protocol:
-
Plate Preparation: Coat a 96-well plate with the purified target protein and block non-specific binding sites.
-
Competitor Dilution: Prepare a serial dilution of a known unlabeled ligand (competitor) for the target protein.
-
Incubation: Add a constant concentration of the biotin-Cy5 probe to each well, followed by the addition of the serially diluted competitor. Incubate to allow binding to reach equilibrium.
-
Washing: Wash the plate to remove unbound probe and competitor.
-
Signal Detection: Measure the fluorescence intensity of the remaining bound biotin-Cy5 probe in each well using a plate reader (Excitation/Emission ~650/670 nm).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Example Quantitative Data:
| Competitor Concentration (nM) | Fluorescence Intensity (RFU) |
| 0.01 | 9850 |
| 0.1 | 9720 |
| 1 | 8540 |
| 10 | 5120 |
| 100 | 1230 |
| 1000 | 250 |
| Calculated IC50 | ~12.5 nM |
A low nanomolar IC50 value suggests that the biotin-Cy5 probe binds specifically to the target, as it is effectively displaced by the unlabeled competitor.
Knockout (KO) Cell Line Validation via Flow Cytometry
This method provides definitive evidence of target specificity in a cellular environment.
Experimental Protocol:
-
Cell Culture: Culture wild-type (WT) and target-specific knockout (KO) cells under standard conditions.
-
Cell Preparation: Harvest and wash both WT and KO cells to create single-cell suspensions.
-
Probe Staining: Incubate the WT and KO cell suspensions with the biotin-Cy5 probe. Include an unstained control for each cell line.
-
Washing: Wash the cells to remove the unbound probe.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a red laser (e.g., 633 nm) and detecting emission in the appropriate Cy5 channel.
-
Data Analysis: Gate on the live cell population and compare the Mean Fluorescence Intensity (MFI) of the Cy5 signal between the WT and KO cells.
Example Quantitative Data:
| Cell Line | Mean Fluorescence Intensity (MFI) of Cy5 |
| Wild-Type (WT) | 8500 ± 450 |
| Knockout (KO) | 550 ± 75 |
| Fold Change (WT/KO) | ~15.5 |
A dramatic reduction in the Mean Fluorescence Intensity in the KO cell line compared to the WT cell line strongly indicates that the biotin-Cy5 probe specifically binds to the intended target protein.[1]
Immunocytochemistry (ICC) for Co-localization
ICC allows for the visualization of the probe's binding at the subcellular level, confirming that it localizes to the same compartments as the target protein.
Experimental Protocol:
-
Cell Culture and Fixation: Grow target-expressing cells on coverslips, then fix and permeabilize them.
-
Probe and Antibody Incubation: Incubate the cells with the biotin-Cy5 probe. Subsequently, incubate with a primary antibody specific for the target protein, followed by a fluorescently labeled secondary antibody with a different fluorophore (e.g., FITC, emitting green fluorescence).
-
Washing and Mounting: Wash the coverslips to remove unbound probe and antibodies, and mount them on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Imaging: Visualize the cells using a confocal microscope, capturing images in the Cy5 (red), FITC (green), and DAPI (blue) channels.
-
Data Analysis: Merge the images and analyze the co-localization of the red (probe) and green (target antibody) signals. Quantitative co-localization analysis can be performed using software to calculate a Pearson's correlation coefficient.
Example Quantitative Data:
| Analysis | Value | Interpretation |
| Pearson's Correlation Coefficient | 0.85 | A value close to 1 indicates a high degree of co-localization between the biotin-Cy5 probe and the target protein, supporting binding specificity. |
Visualizing the Workflows and Principles
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
Validating the binding specificity of a biotin-Cy5 probe is a critical step to ensure the integrity of experimental results. This guide has provided a comparative overview of several robust validation methods. While competitive binding assays offer a quantitative measure of specificity in vitro, knockout cell line validation provides the most definitive evidence in a cellular context. Flow cytometry allows for high-throughput quantification of probe binding, and immunocytochemistry offers invaluable spatial information on subcellular localization. The choice of validation method will depend on the specific research question, available resources, and the nature of the target. For the most comprehensive validation, a combination of these methods is recommended to build a strong body of evidence for the specificity of your biotin-Cy5 probe.
References
Safety Operating Guide
Proper Disposal of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a fluorescent labeling reagent.
Core Principle: Avoid Environmental Release
The primary goal of the disposal procedure is to prevent the release of this compound into the sanitary sewer system or the general environment. All waste containing this compound should be treated as hazardous chemical waste.
Experimental Protocol: Waste Segregation and Collection
Proper disposal begins with meticulous waste segregation at the point of generation. Follow these steps to ensure safe collection and subsequent disposal:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for all waste containing this compound. The container should be made of a material compatible with the solvents used in your experiments.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and the solvent(s) present.
-
Segregate Waste Streams:
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, gloves, and absorbent paper, in the designated solid waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing the compound in the designated liquid waste container. Do not mix incompatible waste streams.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and high-traffic areas.
Disposal Procedure: Step-by-Step Guidance
Once the waste has been collected and properly labeled, follow these steps for disposal:
-
Consult Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Arrange for Pickup: Schedule a pickup of the hazardous waste with your institution's EHS department or a licensed chemical waste disposal contractor.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
-
Decontamination of Glassware: Triple-rinse any glassware that has come into contact with this compound. The first two rinses should be collected as hazardous liquid waste. The final rinse, if local regulations permit, may be disposed of down the drain with copious amounts of water. However, the most conservative and recommended approach is to collect all rinsates as hazardous waste.
Component Disposal Considerations
The disposal guidelines for the individual components of this compound inform the overall strategy:
| Component | Key Disposal Considerations | Citation |
| Cyanine (B1664457) Dye (Cy5) | Generally recommended to be collected for proper waste disposal. Prevent entry into water supplies. | [2][3] |
| Polyethylene Glycol (PEG) | Considered non-hazardous and biodegradable. However, large quantities should not be disposed of down the drain to avoid impacting wastewater treatment. Disposal via a licensed contractor is recommended for larger amounts. | [4] |
| Biotin | Not classified as a hazardous substance. Disposal should be in accordance with local regulations. Contaminated containers should be treated as the product itself. | [5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This document provides immediate access to critical safety protocols, operational procedures, and disposal plans to ensure a safe and efficient laboratory environment.
Immediate Safety and Hazard Information
This compound is a chemical compound widely used in biological research for fluorescent labeling and detection. While an invaluable tool, it is crucial to handle this compound with care, adhering to the safety guidelines outlined below.
Hazard Classification:
According to the Safety Data Sheet (SDS), this compound is classified as:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements:
The following precautionary measures should be strictly followed:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust and splashes. |
| Face Shield | To be worn in conjunction with safety goggles when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile provides good resistance to a range of chemicals. Inspect gloves for any signs of degradation or punctures before and during use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, should be worn and fully buttoned. |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is required when handling the powdered form of the compound or when there is a potential for aerosol generation. A proper fit test is mandatory before use. |
Operational Plan: Experimental Protocol for Protein Labeling
This section provides a detailed methodology for a common application of this compound: the fluorescent labeling of proteins.
Materials:
-
This compound
-
Protein to be labeled (at a concentration of at least 2 mg/mL in an amine-free buffer)[2]
-
Amine-free buffer (e.g., PBS, MES, HEPES)[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate solution
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification[2][3]
-
Vortex mixer
-
Centrifuge
-
Shaker
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein to be labeled is in an amine-free buffer (e.g., PBS, MES, or HEPES), as buffers containing primary amines like Tris will compete with the labeling reaction.[2]
-
The recommended protein concentration is 10 mg/mL, but should be at least 2 mg/mL for efficient labeling.[2]
-
Add the appropriate volume of 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 100 mM.[2]
-
-
Prepare the Dye Solution:
-
Shortly before use, prepare the this compound solution.[3]
-
Add anhydrous DMF or DMSO to the vial of this compound to achieve a concentration of 10 mg/mL.[3][4]
-
Vortex until the compound is completely dissolved.[2]
-
Work under low light conditions whenever handling the fluorophore or the conjugate to prevent photobleaching.[3]
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution. A typical starting point is a 5:1 molar ratio of dye to protein, but this may need to be optimized for your specific protein.[4]
-
Vortex the mixture gently and centrifuge briefly to collect the reaction mixture at the bottom of the tube.[3]
-
Incubate the reaction for one hour on a shaker at room temperature, protected from light.[3]
-
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5) to determine the degree of labeling.
-
Store the labeled protein conjugate under the same conditions as the unlabeled protein, protected from light.[2] For long-term storage, it is recommended to divide the solution into small aliquots and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Liquid Waste: All liquid waste containing this compound, including stock solutions, reaction mixtures, and column eluates, must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Solid Waste: All solid waste contaminated with the compound, such as pipette tips, tubes, gloves, and bench paper, must be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure:
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]
-
Storage: Store hazardous waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal company.[6]
-
Do NOT dispose of this compound or any contaminated materials down the drain or in the regular trash.[1][5]
Visual Workflow for Handling and Disposal
Caption: Workflow for handling and disposal of the Cy5 compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
